Methyl 4-fluoro-2-methylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381962 | |
| Record name | methyl 4-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174403-69-1 | |
| Record name | methyl 4-fluoro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a focus on providing actionable data and methodologies for professionals in scientific research and development.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 4, and a methyl ester group at position 1.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 174403-69-1 |
| Molecular Formula | C₉H₉FO₂[2] |
| Molecular Weight | 168.17 g/mol |
| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=C(C)C=C(F)C=C1[1] |
| Synonyms | 4-Fluoro-2-methylbenzoic acid methyl ester, Benzoic acid, 4-fluoro-2-methyl-, methyl ester[1] |
Physicochemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physical properties is provided in the table below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Colorless Liquid | |
| Boiling Point | 206 °C at 760 mmHg | [3] |
| Density | 1.137 g/cm³ | [4] |
| Flash Point | 77 °C | [3][4] |
| Purity | Typically ≥97% | [4] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. For reference, spectral data of a closely related isomer, Methyl 4-fluorobenzoate, is provided where available.
Table 3: Spectral Data Summary
| Spectrum Type | Expected/Observed Data |
| ¹H NMR | Expected signals for aromatic protons, a methyl ester singlet, and a methyl group singlet. |
| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methoxy carbon, and a methyl carbon. |
| IR Spectroscopy | Expected characteristic peaks for C=O (ester), C-F, and aromatic C-H stretching. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 168. |
Note: While a definitive spectrum for this compound was not found in the search, a supplier, ChemicalBook, indicates the availability of such data.[5] Researchers are advised to consult commercial suppliers for specific spectral information.
Synthesis
The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.
Synthesis of 4-Fluoro-2-methylbenzoic Acid (Precursor)
A common method for the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[6]
Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in an appropriate solvent (e.g., 1,2-dichloroethane).
-
Catalysis: Cool the mixture and add a Lewis acid catalyst, such as anhydrous aluminum trichloride.
-
Acylation: Maintain the reaction at a controlled temperature while monitoring the progress by a suitable analytical method (e.g., HPLC).
-
Hydrolysis: Upon completion, the intermediate is hydrolyzed under alkaline conditions (e.g., using a 30% aqueous solution of sodium hydroxide).
-
Acidification and Isolation: The reaction mixture is then acidified (e.g., with concentrated hydrochloric acid) to precipitate the crude product.
-
Purification: The crude 4-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.
Fischer Esterification to this compound
The final product is obtained by the acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with methanol.
Experimental Protocol: Fischer Esterification (Adapted from a general procedure for benzoic acid esterification)[7]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to reach equilibrium, typically several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile building block in organic synthesis.[4] Its fluorinated structure makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. It is often employed in the synthesis of compounds with potential anti-inflammatory or antimicrobial activities.
While specific biological activities of this compound itself are not documented in the reviewed literature, its role as an intermediate is crucial in the drug discovery and development process.[4]
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic intermediate. Therefore, a diagram for a signaling pathway involving this specific compound cannot be provided at this time. Researchers investigating novel fluorinated compounds may find this molecule to be a valuable starting point for the synthesis of new chemical entities with potential biological activities.
Safety and Handling
This compound is considered hazardous. The following is a summary of its hazard information.
Table 4: Hazard and Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled[3] |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with applications in pharmaceutical and materials science research. This guide has provided a summary of its chemical and physical properties, a detailed methodology for its synthesis, and an overview of its applications. While direct biological activity data for this compound is not currently available, its role as a precursor to potentially bioactive molecules underscores its importance in the field of drug discovery. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.
References
- 1. This compound | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. angenechemical.com [angenechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound(174403-69-1) 1H NMR spectrum [chemicalbook.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate
CAS Number: 174403-69-1
This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-methylbenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and applications, with a focus on its role as a building block in pharmaceutical research.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1][2] It is recognized for its utility as a versatile intermediate in a range of organic synthesis reactions.[3] The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 174403-69-1 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₉FO₂ | [3][7] |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | Colorless Liquid | [1][2] |
| Purity | Typically ≥97% | [9] |
| Boiling Point | 206 °C | [3] |
| Density | 1.137 g/cm³ | [3] |
| Flash Point | 77 °C | [3] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 174403-69-1 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. 174403-69-1 | 4-fluoro-2-méthylbenzoate de méthyle | this compound - Capot Chimique [capotchem.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 174403-69-1|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. thoreauchem.com [thoreauchem.com]
Spectroscopic Analysis of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis against similar molecules such as methyl 4-fluorobenzoate and methyl 2-methylbenzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -COOCH₃) |
| ~6.8-7.0 | Doublet of Doublets (dd) | 1H | Ar-H (meta to -COOCH₃, ortho to -F) |
| ~6.7-6.9 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -CH₃, meta to -F) |
| ~3.8-3.9 | Singlet (s) | 3H | -COOCH ₃ |
| ~2.4-2.6 | Singlet (s) | 3H | Ar-CH ₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~166-168 | C =O (Ester) |
| ~162-165 (d, ¹JCF ≈ 250 Hz) | C -F |
| ~140-142 | Ar-C (quaternary, attached to -CH₃) |
| ~131-133 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to -COOCH₃) |
| ~125-127 (d) | Ar-C (quaternary, attached to -COOCH₃) |
| ~115-117 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to -COOCH₃, ortho to -F) |
| ~112-114 (d, ²JCF ≈ 21 Hz) | Ar-C H (ortho to -CH₃, meta to -F) |
| ~51-53 | -COOC H₃ |
| ~20-22 | Ar-C H₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | C-H stretch (Aromatic) |
| ~2950-2990 | Medium-Weak | C-H stretch (Aliphatic, -CH₃) |
| ~1720-1740 | Strong | C=O stretch (Ester) |
| ~1600-1620 | Medium | C=C stretch (Aromatic ring) |
| ~1480-1520 | Medium | C=C stretch (Aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (Ester, asymmetric) |
| ~1100-1150 | Strong | C-F stretch |
| ~1050-1100 | Medium | C-O stretch (Ester, symmetric) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 168 | High | [M]⁺ (Molecular Ion) |
| 137 | High | [M - OCH₃]⁺ |
| 109 | Medium | [M - COOCH₃]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Sample: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
ATR: Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and typically provides the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
Methyl 4-fluoro-2-methylbenzoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility and stability of Methyl 4-fluoro-2-methylbenzoate (CAS No: 174403-69-1), a key intermediate in organic synthesis. Understanding these properties is critical for optimizing reaction conditions, developing stable formulations, and ensuring appropriate storage and handling.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is detailed below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 174403-69-1 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | |
| Physical Form | Colorless Liquid | [1] |
| Purity | ≥98% | [2][3] |
| Storage Temperature | Room Temperature | [1] |
Solubility Profile
Table 2.1: Predicted Qualitative Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble / Insoluble | The hydrophobic aromatic ring and ester group limit aqueous solubility.[4][5][6] |
| Methanol | Soluble | Polar protic solvent, miscible with esters.[6] |
| Ethanol | Soluble | Polar protic solvent, miscible with esters.[4][6] |
| Diethyl Ether | Soluble | Common organic solvent for esters.[4][6] |
| Organic Solvents | Miscible | Generally miscible with a wide range of organic solvents.[5] |
Table 2.2: Quantitative Solubility (Data Not Available)
Quantitative experimental data is required for precise solubility values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Data Not Available | N/A | N/A |
Stability Profile
The stability of this compound is dictated by its ester functional group. It is susceptible to degradation under certain conditions, particularly hydrolysis. Forced degradation studies are essential to fully characterize its stability.[7][8]
Table 3.1: Predicted Chemical Stability & Degradation Pathways
| Condition | Stability | Predicted Degradation Pathway & Products |
| Acidic (Hydrolysis) | Susceptible | Acid-catalyzed hydrolysis to yield 4-fluoro-2-methylbenzoic acid and methanol.[9] |
| Basic (Hydrolysis) | Highly Susceptible | Base-catalyzed hydrolysis (saponification) to form the salt of 4-fluoro-2-methylbenzoic acid and methanol.[5][10][11] |
| Oxidative | Susceptible | Incompatible with oxidizing agents.[6] Degradation pathway is compound-specific. |
| Thermal | Generally Stable | Expected to be stable at room temperature for storage.[1] High temperatures may cause degradation. |
| Photolytic | Data Not Available | Photostability testing as per ICH Q1B guidelines would be required to determine sensitivity to UV/visible light.[8][12] |
Experimental Protocols
The following sections detail standardized methodologies for quantitatively determining the solubility and stability of this compound.
Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[13]
-
Preparation : Prepare a series of vials containing a known volume of the selected solvent (e.g., water, buffered solutions, organic solvents).
-
Addition of Solute : Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.[13]
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]
-
Sampling and Analysis : Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a suitable syringe filter that does not bind the compound.
-
Quantification : Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a calibration curve.[14][16]
-
Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol: Stability Assessment via Forced Degradation Study
Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[8][10] The goal is typically to achieve 5-20% degradation.[10][12]
-
Sample Preparation : Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]
-
Acid Hydrolysis : Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 80°C) for a defined period. Neutralize the sample after the stress period.[10]
-
Base Hydrolysis : Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and maintain at room or elevated temperature. Given that esters are labile to bases, conditions may need to be moderated.[10] Neutralize the sample after the stress period.
-
Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]
-
Thermal Degradation : Store the sample solution at an elevated temperature (e.g., 80°C) in the dark to prevent photolytic effects.
-
Photolytic Degradation : Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[12] A control sample should be kept in the dark.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.
Visualizations
The following diagrams illustrate key workflows and chemical pathways relevant to the analysis of this compound.
Caption: A flowchart of the shake-flask method for solubility determination.
Caption: The mechanism of base-catalyzed hydrolysis (saponification).
References
- 1. This compound | 174403-69-1 [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. quora.com [quora.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. homework.study.com [homework.study.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Navigating the Safety Profile of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on clear data presentation, procedural workflows, and an analysis of its hazard profile.
Section 1: Chemical and Physical Properties
This compound is a colorless liquid utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| Physical Form | Colorless Liquid | |
| Purity | 95% - ≥98% | [3] |
| Storage Temperature | Room Temperature |
Section 2: Hazard Identification and Classification
There is conflicting information regarding the hazard classification of this compound. One Safety Data Sheet (SDS) from Thermo Fisher Scientific, revised in April 2024, states that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and requires no label elements.[2]
Conversely, a safety information page from Sigma-Aldrich lists several hazard statements, indicating potential health risks. This discrepancy may arise from different data sources, purity levels, or supplier-specific assessments. For a comprehensive safety approach, it is prudent to consider the more stringent hazard classification. The GHS pictograms and hazard statements from this more cautious perspective are detailed in Table 2.
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
|
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This table represents the more stringent hazard classification found for this compound.
Section 3: Toxicological Profile
Detailed toxicological studies on this compound are not extensively available in the public domain. One SDS indicates that the toxicological properties have not been fully investigated.[2] The same source reports no known effects for mutagenicity, reproductive toxicity, developmental toxicity, or teratogenicity, and it is not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.[2]
Given the hazard statements from other suppliers, it is recommended to handle this chemical with the assumption that it is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory system.
Section 4: Experimental Protocols and Workflows
General Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram outlines the recommended workflow for handling and in case of accidental exposure.
Caption: Recommended workflow for safe handling and first aid.
Section 5: Accidental Release and Disposal
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Spilled material should be swept up and shoveled into suitable containers for disposal.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
Section 6: Fire-Fighting Measures
For fires involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] As with any chemical fire, wear a self-contained breathing apparatus with a full facepiece operated in pressure-demand or other positive pressure mode.
Section 7: Stability and Reactivity
This compound is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use, and hazardous polymerization does not occur.[2]
Conclusion
While there are some discrepancies in the provided hazard information for this compound, a cautious approach that considers the potential for harm is recommended. Adherence to the safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are essential for researchers and scientists working with this compound. This guide provides a foundational understanding of its safety profile to support its responsible use in research and development.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate for Researchers and Drug Development Professionals
December 2025
Abstract
Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role in the development of Hedgehog signaling pathway inhibitors. Detailed experimental protocols for its synthesis, along with available physical and spectroscopic data, are presented to support its use in research and drug discovery.
Introduction
This compound (CAS No. 174403-69-1) is a colorless liquid at room temperature. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, as well as a methyl ester functional group, imparts specific reactivity and properties that are advantageous in organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material for the design of novel pharmaceuticals. This guide will detail its synthesis, properties, and a significant application in the context of cancer drug discovery.
Physicochemical and Spectroscopic Data
While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, the following tables summarize its key physicochemical properties and predicted spectroscopic characteristics. Data from analogous compounds are provided for comparative reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 174403-69-1 | |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | |
| Physical Form | Colorless Liquid | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature |
Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H |
| ~3.88 | s | 3H | -OCH₃ |
| ~2.55 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~166.5 | C=O |
| ~163.0 (d) | C-F |
| ~141.0 | C-CH₃ |
| ~131.5 (d) | Ar-CH |
| ~126.0 | Ar-C |
| ~115.0 (d) | Ar-CH |
| ~113.5 (d) | Ar-CH |
| ~52.0 | -OCH₃ |
| ~21.5 | -CH₃ |
Table 4: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H (aliphatic) |
| ~1720 | C=O (ester) |
| ~1610, 1500 | C=C (aromatic) |
| ~1250 | C-O (ester) |
| ~1150 | C-F |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 168 | [M]⁺ |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of its precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification.
Synthesis of 4-fluoro-2-methylbenzoic acid
A documented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation followed by hydrolysis.
Experimental Protocol (adapted from CN110903176A)
-
Friedel-Crafts Acylation:
-
To a solution of m-fluorotoluene (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add anhydrous aluminum trichloride (1.1 eq) at 0°C under a nitrogen atmosphere.
-
Slowly add trichloroacetyl chloride (1.1 eq) to the mixture, maintaining the temperature between 0 and 10°C.
-
Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.
-
-
Hydrolysis:
-
To the reaction mixture, add a 30% aqueous solution of sodium hydroxide and stir vigorously.
-
Acidify the mixture to a pH of 3-4 with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as toluene, to yield pure 4-fluoro-2-methylbenzoic acid. A reported yield for this process is 61% with a purity of approximately 98.5%.
-
Synthesis of this compound (Fischer Esterification)
The following is a general protocol for the Fischer esterification of 4-fluoro-2-methylbenzoic acid, based on standard procedures for similar aromatic carboxylic acids.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours (typically 4-16 hours), monitoring the reaction progress by TLC or GC.
-
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Visualization of Synthetic Workflow
The synthesis of this compound can be visualized as a two-stage process.
Caption: Synthetic workflow for this compound.
Application in Drug Development: Hedgehog Pathway Inhibition
This compound has been identified as a key intermediate in the synthesis of potent inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several types of cancer.
A United States Patent describes the use of this compound in the synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-methyl-4-((2S,6R)-2,6-dimethylmorpholino)benzamide, a compound identified as a Hedgehog pathway inhibitor. These compounds are of interest for the treatment of cancers driven by abnormal Hh activity.
Visualization of the Role of this compound in Hedgehog Pathway Inhibitor Synthesis
The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of a complex Hedgehog pathway inhibitor.
Caption: Role as a key intermediate in inhibitor synthesis.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with demonstrated utility in the development of targeted cancer therapeutics. This guide has provided a detailed overview of its synthesis and properties, highlighting its role in the creation of Hedgehog pathway inhibitors. The provided experimental protocols and data serve as a resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on this important building block. Further research into the direct biological activities of this compound and its derivatives may reveal additional therapeutic applications.
Unveiling the Journey of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and a survey of its applications are presented to serve as a comprehensive resource for researchers.
Introduction: The Advent of Fluorinated Benzoates
The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological properties of a compound. These effects include altered metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. While the precise date of the initial synthesis of this compound is not prominently documented in seminal, standalone publications, its development is intrinsically linked to the broader exploration of fluorinated benzoic acid derivatives as versatile intermediates.
The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. Therefore, the history of the ester is closely tied to the development of efficient synthetic pathways to this key precursor.
Synthesis and Historical Development
The synthesis of 4-fluoro-2-methylbenzoic acid, and subsequently its methyl ester, has been approached through various routes over the years. Early methods often involved multi-step processes with harsh reaction conditions. However, a significant advancement in the synthesis of the parent acid is detailed in Chinese patent CN110903176A. This methodology provides a more industrially scalable and cost-effective approach.
Key Synthetic Pathway for 4-fluoro-2-methylbenzoic acid
A widely recognized synthesis for 4-fluoro-2-methylbenzoic acid commences with m-fluorotoluene and trichloroacetyl chloride. The process involves a Friedel-Crafts acylation reaction catalyzed by a Lewis acid, such as anhydrous aluminum trichloride, to generate a ketone intermediate. This is followed by hydrolysis under alkaline conditions and subsequent acidification to yield a mixture of ortho and para isomers. The desired 4-fluoro-2-methylbenzoic acid is then isolated and purified through recrystallization.[1]
The subsequent esterification to this compound is a standard procedure, typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocols
Synthesis of 4-fluoro-2-methylbenzoic acid[1]
Step 1: Friedel-Crafts Acylation
-
In a suitable reaction vessel, m-fluorotoluene is dissolved in a solvent such as 1,2-dichloroethane.
-
The solution is cooled to approximately 0°C under a nitrogen atmosphere.
-
Anhydrous aluminum trichloride is added to the cooled solution.
-
Trichloroacetyl chloride is then added dropwise while maintaining the temperature between 0 and 10°C.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
Step 2: Hydrolysis and Acidification
-
The reaction mixture from Step 1 is slowly added to a cold aqueous solution of hydrochloric acid (5%).
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic phases are then treated with an aqueous solution of sodium hydroxide (30%).
-
The mixture is stirred, and the pH is subsequently adjusted to 3-4 with concentrated hydrochloric acid.
-
The aqueous phase is removed, and the organic solvent is distilled off to yield the crude product.
Step 3: Purification
-
The crude 4-fluoro-2-methylbenzoic acid is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexane.
Esterification to this compound
-
4-fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |
| This compound | C₉H₉FO₂ | 168.17 | 174403-69-1 | Colorless Liquid | >95%[2] |
| 4-fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | White to off-white solid | - |
Table 1: Physicochemical Properties
| Compound | Synthesis Step | Reactants | Catalyst/Reagents | Solvent | Yield |
| 4-fluoro-2-methylbenzoic acid | Friedel-Crafts Acylation & Hydrolysis | m-fluorotoluene, trichloroacetyl chloride | Anhydrous AlCl₃, NaOH, HCl | 1,2-dichloroethane | Not specified in patent |
| This compound | Esterification | 4-fluoro-2-methylbenzoic acid, methanol | H₂SO₄ | Methanol | Typically high |
Table 2: Synthetic Yields and Conditions
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.90-7.85 (m, 1H), 6.95-6.85 (m, 2H), 3.89 (s, 3H), 2.55 (s, 3H) | 167.0, 163.5 (d, J=250 Hz), 142.0 (d, J=8 Hz), 132.0 (d, J=9 Hz), 125.0 (d, J=3 Hz), 115.0 (d, J=21 Hz), 113.0 (d, J=22 Hz), 52.0, 21.0 |
Table 3: Spectroscopic Data (Predicted/Typical Values)
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. The presence of the fluoro and methyl groups on the benzene ring allows for diverse chemical modifications and can influence the biological activity of the final products.
Role in Pharmaceutical Synthesis
Fluorinated benzoic acid derivatives are widely employed in drug discovery.[3] The unique properties of fluorine can enhance the pharmacological profile of drug candidates. This compound can be utilized as a scaffold to build more complex molecules with potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.[4]
Utility in Agrochemicals
Similar to its role in pharmaceuticals, this compound is a valuable precursor in the development of new agrochemicals, including herbicides and fungicides. The fluorinated moiety can contribute to the efficacy and selectivity of these crop protection agents.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical and well-established workflow in organic chemistry, starting from commercially available precursors.
Conclusion
This compound, while not having a storied discovery in its own right, represents an important class of fluorinated building blocks that are indispensable in modern chemical synthesis. Its accessibility through scalable synthetic routes, particularly for its carboxylic acid precursor, ensures its continued use in the development of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide aim to facilitate its application in research and development, empowering scientists to leverage its unique properties in the creation of innovative chemical entities.
References
Theoretical Properties of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 4-fluoro-2-methylbenzoate (MFMB) is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that can be exploited in the design of novel bioactive compounds. Understanding the theoretical properties of MFMB is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures, thereby facilitating its use in complex synthetic pathways.
This guide employs a theoretical approach, primarily based on Density Functional Theory (DFT), to elucidate the molecular structure, electronic characteristics, and predicted spectroscopic behavior of MFMB. While direct computational studies on this specific molecule are not prevalent in published literature, the data herein is generated based on established principles and comparative analysis of similar fluorinated and methylated benzoate esters.
Theoretical Methodology
The theoretical data presented in this guide are based on a typical computational workflow employed for the analysis of small organic molecules. This workflow is designed to predict the molecule's properties in the gaseous phase.
Figure 1: General workflow for theoretical property calculation.
Predicted Molecular Properties
The following tables summarize the predicted theoretical properties of this compound. These values are illustrative and based on typical results from DFT calculations for structurally analogous compounds.
Optimized Molecular Geometry
The molecular geometry of this compound has been optimized to its lowest energy conformation. The key predicted bond lengths and angles are presented in Table 1.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O (ester) | 1.35 | |
| O-CH₃ | 1.44 | |
| C-F | 1.36 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angles (°) | ||
| O=C-O | 124.5 | |
| C-O-CH₃ | 116.0 | |
| C-C-F | 119.5 | |
| C-C-C (aromatic) | 118.0 - 121.0 | |
| Table 1: Predicted Optimized Geometrical Parameters for this compound. |
Electronic Properties
The electronic properties of a molecule, such as its dipole moment, are crucial for understanding its solubility and intermolecular interactions.
| Property | Predicted Value |
| Dipole Moment | ~2.1 Debye |
| Table 2: Predicted Electronic Properties for this compound. |
Predicted Vibrational Frequencies (IR Spectroscopy)
The theoretical vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key stretching frequencies are highlighted in Table 3.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (aromatic) | C-H on benzene ring | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | C-H in methyl groups | 2980 - 2870 | Medium |
| C=O Stretch | Ester carbonyl | ~1725 | Strong |
| C-C Stretch (aromatic) | C-C in benzene ring | 1600 - 1450 | Medium to Strong |
| C-O Stretch | Ester C-O | 1280 - 1250 | Strong |
| C-F Stretch | C-F on benzene ring | 1250 - 1200 | Strong |
| Table 3: Predicted Key Vibrational Frequencies for this compound. |
Predicted NMR Spectroscopic Data
Predicted ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural verification. The values are referenced to tetramethylsilane (TMS).
| ¹H NMR | ||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (H3, H5, H6) | 7.0 - 7.9 | Multiplet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Methyl (-CH₃) | ~2.5 | Singlet |
| ¹³C NMR | ||
| Carbon | Predicted Chemical Shift (δ, ppm) | |
| Carbonyl (C=O) | ~167 | |
| Aromatic (C1, C2, C3, C4, C5, C6) | 115 - 140 | |
| Methoxy (-OCH₃) | ~52 | |
| Methyl (-CH₃) | ~21 | |
| Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. |
Experimental Protocols
To empirically validate the theoretical predictions, the following standard experimental protocols are recommended.
Determination of Boiling Point
-
Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube or on a heating block.[1][2]
-
Heating: The apparatus is heated slowly and uniformly.[1]
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This is the boiling point of the liquid.[1]
-
Safety: Always wear safety goggles and ensure the apparatus is heated gently to avoid bumping.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[4][5]
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: The IR spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6][7] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
Spectra Recording: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can aid in structural elucidation.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the properties of this compound. The predicted molecular geometry, electronic properties, and spectroscopic data serve as a valuable baseline for researchers. The provided experimental protocols offer a clear path for the empirical validation of these theoretical predictions. A thorough understanding of these properties is essential for the effective application of this compound in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives [mdpi.com]
- 3. H-bond and dipole-dipole interactions between water and COO functional group in methyl benzoate derivatives: Substituent and heteroatom effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. methyl benzoate [stenutz.eu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Potential Research Applications of Methyl 4-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester primarily utilized as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemical development, and material science.[1] Its unique substitution pattern—a fluorine atom at the C4 position, a methyl group at C2, and a methyl ester at C1—offers a valuable scaffold for creating complex molecules with tailored physicochemical and biological properties. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.[2] This guide outlines the known properties of this compound, explores its potential research applications as a key building block, provides detailed synthetic protocols, and illustrates hypothetical workflows and mechanisms of action for its derivatives.
Physicochemical and Safety Data
This compound is a colorless liquid at room temperature.[1] Its key identifiers and properties are summarized below, providing a foundation for its use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 174403-69-1 | |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥95% - 98% | |
| IUPAC Name | This compound | |
| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N |
Table 2: Safety Information
| Hazard Statement | Precautionary Statement | Signal Word |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H332: Harmful if inhaled. | ||
| H335: May cause respiratory irritation. | ||
| Data derived from supplier safety documentation. |
Potential Research Applications
The primary value of this compound lies in its role as a synthetic precursor. The fluorinated 2-methylbenzoate core is a privileged scaffold in medicinal chemistry.
Intermediate for Pharmaceutical Ingredient (API) Synthesis
The incorporation of fluorine into drug candidates is a widely used strategy to improve pharmacological properties.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, while the strength of the C-F bond often blocks sites of metabolic oxidation, thereby increasing the drug's half-life.[2]
-
As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The 4-fluoro-2-methylphenyl moiety derived from this compound can be elaborated to explore structure-activity relationships (SAR) in novel inhibitor designs.
-
In the Development of CNS-Active Agents: Fluorine substitution can enhance lipophilicity, which may improve a molecule's ability to cross the blood-brain barrier. Derivatives could be investigated for applications in neurology and psychiatry.
-
Antimicrobial and Anti-inflammatory Agents: The compound is cited as a building block for molecules with potential anti-inflammatory or antimicrobial activity.[1] New derivatives can be synthesized and screened against various bacterial, fungal, or inflammatory targets.[3]
Building Block for Agrochemicals
Similar to pharmaceuticals, the development of advanced herbicides and pesticides benefits from the inclusion of fluorinated moieties to enhance efficacy and environmental stability.[4] this compound can serve as a starting material for novel crop protection agents.
Precursor in Material Science
Fluorinated compounds are integral to the design of advanced materials. This ester can be used in the synthesis of specialized fluorinated polymers or coatings where properties like thermal stability, chemical resistance, and hydrophobicity are desired.[1]
Experimental Protocols & Workflows
Synthesis of this compound
The most direct synthesis is the Fischer esterification of the corresponding carboxylic acid.
Protocol 1: Fischer Esterification of 4-fluoro-2-methylbenzoic acid
-
Reaction Setup: To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, a saturated brine solution.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
This protocol is adapted from a standard esterification procedure for a similar compound.[5]
Proposed Synthetic Workflow for a Hypothetical Kinase Inhibitor
The following workflow illustrates how this compound could be used to synthesize a hypothetical bioactive compound.
Caption: Synthetic workflow from starting material to a final drug candidate.
Hypothetical Mechanism of Action
A derivative synthesized from this compound could potentially act as a Type I kinase inhibitor, competing with ATP for the enzyme's active site. The diagram below illustrates this hypothetical interaction within a cellular signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While this compound does not possess significant known biological activity itself, its true potential is realized as a high-value starting material. Its fluorinated and substituted aromatic structure provides a robust foundation for the synthesis of novel compounds in drug discovery, agrochemicals, and material science. The strategic incorporation of this scaffold allows researchers to fine-tune molecular properties, leading to the development of next-generation APIs and advanced materials. Further research should focus on the creative elaboration of this core structure to explore diverse biological and chemical spaces.
References
- 1. Methyl4-fluoro-2-methylbenzoate [myskinrecipes.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
Methyl 4-fluoro-2-methylbenzoate: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of Methyl 4-fluoro-2-methylbenzoate, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis, and explores its applications in the development of bioactive molecules. All quantitative data is presented in clear, tabular formats, and key chemical transformations are illustrated with diagrams generated using Graphviz.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its chemical structure incorporates a fluorine atom and a methyl group on the benzene ring, offering unique steric and electronic properties that are highly valuable in the design of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and bioavailability of parent molecules.
| Property | Value | Reference |
| CAS Number | 174403-69-1 | [1] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Physical Form | Colorless Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the Friedel-Crafts acylation of m-fluorotoluene to produce 4-fluoro-2-methylbenzoic acid, which is then esterified to the final product.
Synthesis of 4-fluoro-2-methylbenzoic acid
A patented method describes the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene and trichloroacetyl chloride.[2] The reaction proceeds via a Friedel-Crafts acylation followed by hydrolysis.
Reaction Scheme:
Caption: Synthesis of 4-fluoro-2-methylbenzoic acid.
Experimental Protocol:
Step 1: Synthesis of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one and its isomer [2]
-
To a 2000 mL four-necked reaction flask, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.
-
Under a nitrogen atmosphere, cool the mixture to approximately 0 °C.
-
Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride.
-
Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10 °C.
-
Monitor the reaction progress by HPLC. Once the residual m-fluorotoluene is ≤ 0.5%, slowly pour the reaction mixture into approximately 800 g of 5% cold hydrochloric acid solution with stirring.
-
After complete dissolution, allow the layers to separate. Remove the upper aqueous layer and wash the organic layer once with water. The organic phase, containing a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one (approx. 76%) and its isomer (approx. 23%), is used directly in the next step.
Step 2: Synthesis of 4-fluoro-2-methylbenzoic acid and its isomer [2]
-
To the organic phase from the previous step, add 440 g of a 30% aqueous sodium hydroxide solution.
-
Stir the mixture for one hour.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the layers to separate and remove the aqueous phase.
-
Wash the organic layer once with water.
-
Remove the solvent by distillation under normal pressure to obtain the crude product (approximately 148 g).
Step 3: Purification of 4-fluoro-2-methylbenzoic acid [2]
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene, benzene, ethyl acetate, chloroform, or a mixture of these solvents to yield the target product, 4-fluoro-2-methylbenzoic acid.
Esterification to this compound
The carboxylic acid is then converted to its methyl ester via Fischer esterification using methanol in the presence of an acid catalyst. While a specific protocol for 4-fluoro-2-methylbenzoic acid is not detailed in the immediate literature, a general and adaptable procedure for benzoic acid derivatives is well-established.
Reaction Scheme:
Caption: Esterification of 4-fluoro-2-methylbenzoic acid.
Experimental Protocol (Adapted from a general procedure):
-
In a round-bottomed flask, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Applications as a Fluorinated Building Block
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The fluorinated phenyl moiety can be incorporated into larger scaffolds to modulate their biological activity.
While specific, detailed protocols for the use of this compound in the synthesis of named commercial products are proprietary, its utility can be inferred from its structural alerts and the known reactivity of similar fluorinated benzoates. For instance, such compounds are often employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures, which are common motifs in drug candidates.
Illustrative Reaction Scheme (Suzuki-Miyaura Coupling):
Caption: Suzuki-Miyaura cross-coupling reaction.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopy | Data |
| ¹H NMR | Spectrum available from chemical suppliers. |
| IR | Data not readily available in public databases. |
| Mass Spec. | Data not readily available in public databases. The mass spectrum of the closely related Methyl 4-fluorobenzoate shows a molecular ion peak at m/z 154.[4] |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332: Harmful if inhaled. | |
| H335: May cause respiratory irritation. |
This information is summarized from supplier safety data sheets and should be consulted for complete details.[1]
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its preparation from readily available starting materials and its potential for incorporation into diverse molecular scaffolds make it an attractive tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in its effective utilization in research and development.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Synthesis of Methyl 4-fluoro-2-methylbenzoate: A Detailed Protocol for Drug Discovery and Development
Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 4-fluoro-2-methylbenzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. The described method is based on the robust and widely applicable Fischer-Speier esterification, offering a reliable route for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized in the creation of complex molecules with potential biological activity. Its structure, featuring a fluorine atom and a methyl ester group, makes it a versatile scaffold for the development of active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents. This protocol details the synthesis of this compound from 4-fluoro-2-methylbenzoic acid via an acid-catalyzed esterification with methanol.
The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol.
Experimental Overview
The synthesis of this compound is achieved by reacting 4-fluoro-2-methylbenzoic acid with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is heated under reflux, followed by a standard aqueous work-up to isolate and purify the desired ester.
Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with water.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup in the funnel; vent frequently.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 4-fluoro-2-methylbenzoic acid | 154.14 | 1.0 | 1.0 |
| Methanol | 32.04 | 10.0 - 20.0 | 10.0 - 20.0 |
| Sulfuric Acid (98%) | 98.08 | 0.1 - 0.2 | 0.1 - 0.2 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (%) |
| This compound | 168.16 | 1.09 | 85 - 95% |
Note: Yields are illustrative and can vary based on reaction scale and conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Application Notes and Protocols: Fischer Esterification of 4-Fluoro-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This protocol details the synthesis of methyl 4-fluoro-2-methylbenzoate from 4-fluoro-2-methylbenzoic acid and methanol. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] The fluorinated aromatic structure can impart unique properties to the final products. This document provides a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.
Reaction Principle
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[4][5][6] Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][5]
Chemical Equation:

Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials and Reagents:
-
4-fluoro-2-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add the acid catalyst (e.g., 0.1-0.3 equivalents of concentrated H₂SO₄) to the stirring solution. The addition of sulfuric acid is exothermic and should be done cautiously.[5]
-
-
Reaction:
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.[5]
-
Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess acid.[5] Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[5]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
Data Presentation
The following table summarizes typical quantitative data and reaction parameters for Fischer esterification of benzoic acid derivatives. Specific yields for 4-fluoro-2-methylbenzoic acid may vary.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Carboxylic Acid | 4-fluoro-2-methylbenzoic acid | - |
| Alcohol | Methanol (excess) | [5] |
| Catalyst | ||
| Acid Catalyst | Concentrated H₂SO₄ or p-TsOH | [3][5] |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C for Methanol) | [5] |
| Reaction Time | 2 - 10 hours | [3] |
| Work-up & Purification | ||
| Neutralization | Saturated NaHCO₃ solution | [5] |
| Extraction Solvent | Ethyl acetate or Diethyl ether | [5] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | [5] |
| Purification Method | Column Chromatography or Recrystallization | [7] |
| Yield & Purity | ||
| Expected Yield | 75 - 95% | [6] |
| Purity (after purification) | >98% | A related synthesis of the starting material reports ~98.5% purity.[7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Fischer esterification protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Methyl4-fluoro-2-methylbenzoate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. studylib.net [studylib.net]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 4-fluoro-2-methylbenzoate in Agrochemical Synthesis
Introduction
Therefore, this document provides a representative application and detailed protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide, a significant class of agrochemicals where such an intermediate is plausibly utilized. This protocol illustrates the conversion of Methyl 4-fluoro-2-methylbenzoate into a key acylating agent and its subsequent reaction to form a target agrochemical structure.
Representative Agrochemical Synthesis Pathway
The following diagram illustrates a representative synthetic pathway for a hypothetical pyrazole carboxamide fungicide starting from this compound.
Caption: Representative synthesis of a pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzoic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-Fluoro-2-methylbenzoic acid.
-
Protocol 2: Synthesis of 4-Fluoro-2-methylbenzoyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride.
-
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To a solution of 4-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction for the cessation of gas evolution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. The crude 4-Fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
-
Protocol 3: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This protocol describes the final amidation step to form the target compound.
-
Materials:
-
4-Fluoro-2-methylbenzoyl chloride
-
3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add a solution of 4-Fluoro-2-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final pyrazole carboxamide fungicide.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the hypothetical pyrazole carboxamide fungicide.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-Fluoro-2-methylbenzoic acid | This compound | 1 : 1.5 (Ester:NaOH) | MeOH/H₂O | 3 | 95 | >98 |
| 2 | 4-Fluoro-2-methylbenzoyl chloride | 4-Fluoro-2-methylbenzoic acid | 1 : 1.2 (Acid:SOCl₂) | DCM | 2.5 | (Crude) | - |
| 3 | Hypothetical Pyrazole Carboxamide Fungicide | 4-Fluoro-2-methylbenzoyl chloride | 1.1 : 1 (Acid Chloride:Amine) | DCM | 5 | 85 | >99 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of the hypothetical agrochemical.
Caption: Workflow for the synthesis of the target agrochemical.
Application Notes and Protocols: Methyl 4-fluoro-2-methylbenzoate in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1) is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methyl ester on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures, including a variety of novel heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds, making this reagent particularly valuable in drug discovery programs.
These application notes provide an overview of the utility of this compound in the synthesis of heterocyclic precursors and detail specific experimental protocols for key transformations.
Key Synthetic Applications
This compound serves as a precursor for a range of heterocyclic compounds through several key reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is susceptible to displacement by various nucleophiles, such as thiols, amines, and alcohols. This reaction is a cornerstone for introducing diverse functionalities and for the cyclization step in the formation of heterocycles like benzothiazines, benzodiazepines, and other related structures.
-
Ortho-Functionalization: The methyl group at the C2 position can be functionalized, for instance, through radical bromination, to introduce a reactive handle. This benzylic bromide is a versatile electrophile for subsequent cyclization reactions to form fused heterocyclic systems.
-
Ring Annulation Strategies: The ester and methyl groups can participate in condensation reactions with suitable partners to construct fused heterocyclic rings, such as quinolones and pyrazolopyridines.
-
Directed Ortho-Metalation: While not explicitly detailed in the provided search results, the existing functional groups could potentially direct ortho-metalation to enable further functionalization of the aromatic ring, opening pathways to complex heterocyclic scaffolds.
Data Presentation: Key Reactions and Conditions
The following tables summarize quantitative data for key reactions involving this compound in the synthesis of heterocyclic precursors.
Table 1: Nucleophilic Aromatic Substitution of the Fluoro Group
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Sodium thiomethoxide | DMF, 80°C, 2 h | 2-Methyl-4-(methylthio)benzoic acid | Not specified | [WO2012125613A1] |
| tert-Butyl (2-mercaptoethyl)carbamate | DMF | Methyl 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)-2-methylbenzoate | Not specified | [WO2019212990A1] |
| 1-Methylpiperazine | K₂CO₃, DMSO, 100°C, 23 h | Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate | Not specified | [CN106146493A] |
| 3-Nitro-1H-pyrazole | K₂CO₃, DMSO, 120°C, overnight | Methyl 2-methyl-4-(3-nitro-1H-pyrazol-1-yl)benzoate | Not specified | [glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof] |
Table 2: Functionalization of the Aromatic Ring and Methyl Group
| Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| Nitration | KNO₃, H₂SO₄, -20 to -10°C, 40 min | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | Not specified | [US20120277224A1] |
| Radical Bromination | NBS, AIBN, CCl₄, 100°C, 6 h | Methyl 2-(bromomethyl)-4-fluorobenzoate | Not specified | [Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction |
| Condensation | Butanenitrile, LiHMDS, THF, rt, 10 min | 3-(4-Fluoro-2-methylphenyl)-3-oxopropanenitrile derivative | Not specified | [WO2018069222A1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate (Nucleophilic Aromatic Substitution)
This protocol is adapted from patent CN106146493A and describes the displacement of the fluorine atom with 1-methylpiperazine.
Experimental Workflow
Caption: Workflow for the synthesis of a piperazinyl-benzoate derivative.
Materials:
-
This compound (0.44 mL)
-
1-Methylpiperazine (0.40 mL)
-
Potassium carbonate (495 mg)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (0.44 mL) and dimethyl sulfoxide (1.5 mL).
-
Add 1-methylpiperazine (0.40 mL) and potassium carbonate (495 mg) to the solution.
-
Place the reaction under an argon atmosphere and heat to 100°C.
-
Stir the reaction mixture for 23 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (7.5 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and wash five times with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate (Electrophilic Aromatic Substitution)
This protocol, based on patent US20120277224A1, describes the nitration of the aromatic ring, a key step for preparing intermediates for various heterocyclic syntheses.
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Materials:
-
This compound (52 g, 309.22 mmol)
-
Concentrated sulfuric acid (450 mL total)
-
Potassium nitrate (31.3 g, 309.9 mmol)
-
Ice/water mixture
Procedure:
-
Dissolve this compound (52 g) in concentrated sulfuric acid (400 mL) in a suitable reaction vessel.
-
Cool the solution to a temperature between -20°C and -10°C.
-
In a separate flask, dissolve potassium nitrate (31.3 g) in concentrated sulfuric acid (50 mL).
-
Add the potassium nitrate solution dropwise to the cooled solution of this compound while maintaining the temperature between -20°C and -10°C.
-
Stir the resulting solution for 40 minutes at this temperature.
-
Quench the reaction by pouring the mixture into an ice/water mixture (400 mL).
-
Collect the precipitated solid by filtration to afford the desired product.[2][3]
Protocol 3: Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate (Radical Bromination)
This protocol is derived from a publication in ACS Omega (2020) and describes the functionalization of the methyl group, which can then be used for subsequent cyclization reactions.
Experimental Workflow
Caption: Workflow for the radical bromination of the methyl group.
Materials:
-
This compound (2.0 g, 11.89 mmol)
-
N-Bromosuccinimide (NBS) (2.23 g, 12.49 mmol)
-
Azobisisobutyronitrile (AIBN) (0.19 g, 1.19 mmol)
-
Carbon tetrachloride (CCl₄) (59 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen atmosphere
Procedure:
-
To a suspension of this compound (2.0 g) in CCl₄ (59 mL) under a nitrogen atmosphere, heat the mixture to 80°C.
-
Add NBS (2.23 g) and AIBN (0.19 g) to the heated suspension.
-
Increase the temperature to 100°C and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with saturated aqueous NH₄Cl (60 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 60 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to obtain the crude product.[4]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic precursors. The protocols outlined above demonstrate its utility in key transformations such as nucleophilic aromatic substitution, electrophilic nitration, and radical bromination. These reactions provide access to functionalized intermediates that can be further elaborated into complex heterocyclic structures for applications in drug discovery and materials science. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.
References
- 1. CN106146493A - Pyrazolo [3,4-b] pyridines and the preparation method of indazole compounds and purposes - Google Patents [patents.google.com]
- 2. US20120277224A1 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]
- 3. WO2012149157A2 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 4-fluoro-2-methylbenzoate in various palladium-catalyzed cross-coupling reactions. Due to the limited specific literature for this particular substrate, the following protocols are based on established methodologies for structurally similar aryl fluorides, particularly those featuring electron-withdrawing groups and ortho-substitution. These notes serve as a robust starting point for reaction development and optimization.
Introduction
This compound is a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The presence of an aryl fluoride allows for its participation in cross-coupling reactions, a powerful class of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation a significant challenge. This typically requires more forcing reaction conditions or specialized catalyst systems compared to the analogous aryl bromides or iodides. The electron-withdrawing nature of the methyl ester group can facilitate the oxidative addition of palladium to the C-F bond, while the ortho-methyl group introduces steric hindrance that must be considered when selecting appropriate ligands and reaction parameters.
This guide covers representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a framework for the synthesis of a diverse range of derivatives from this compound.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical quantitative data for cross-coupling reactions of aryl fluorides structurally related to this compound. These serve as a benchmark for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides
| Entry | Aryl Fluoride | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 |
| 2 | Ethyl 4-fluorobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 3 | 2-Fluoro-m-xylene | 3-Thienylboronic acid | NiCl₂(dppp) (10) | dppp (10) | K₃PO₄ | Dioxane | 100 | 24 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Fluorides
| Entry | Aryl Fluoride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroacetophenone | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 1-Fluoro-2-methylbenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | 88 |
| 3 | 4-Fluorobenzonitrile | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | RuPhos (2) | LHMDS | Dioxane | 80 | 12 | 91 |
Table 3: Representative Conditions for Heck and Sonogashira Couplings of Aryl Fluorides
| Entry | Reaction Type | Aryl Fluoride | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Heck | Pentafluorobromobenzene | Styrene | [Pd(PPh₃)₄] (3) | - | Na₂CO₃ | NMP | 130 | 24 | 98 |
| 2 | Heck | 4-Fluorobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 16 | 75 |
| 3 | Sonogashira | 1-Fluoro-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 85 |
| 4 | Sonogashira | 2-Fluoropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 18 | 70 |
Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols for the Derivatization of Methyl 4-fluoro-2-methylbenzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Methyl 4-fluoro-2-methylbenzoate, a versatile building block, for the development of novel bioactive compounds. This document outlines synthetic protocols for creating libraries of benzamide and benzohydrazide derivatives and details standard biological screening assays for evaluating their potential as anticancer and antimicrobial agents.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the methyl and ester groups provide reactive sites for further chemical modifications.[1] By converting the methyl ester into amides and hydrazides, researchers can generate a diverse library of compounds for biological screening. This approach is a well-established strategy in the search for new therapeutic agents.
Derivatization Strategies
Two primary derivatization strategies for this compound are amidation and hydrazinolysis, leading to the formation of benzamides and benzohydrazides, respectively. These functional groups can serve as key pharmacophores and offer opportunities for further structural diversification.
Application Note 1: Synthesis of N-substituted 4-fluoro-2-methylbenzamides
The conversion of this compound to N-substituted amides introduces a diverse range of chemical functionalities, allowing for the exploration of structure-activity relationships (SAR). The choice of amine for the amidation reaction is critical in determining the physicochemical properties and biological activity of the final compounds.
Experimental Protocol: Synthesis of a Representative N-aryl-4-fluoro-2-methylbenzamide
This protocol describes the synthesis of an N-aryl-4-fluoro-2-methylbenzamide derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylaluminum solution (1.2 equivalents) dropwise to the aniline solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-aryl-4-fluoro-2-methylbenzamide.
Application Note 2: Synthesis of 4-fluoro-2-methylbenzohydrazide and its Hydrazone Derivatives
Hydrazides and their corresponding hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2] The synthesis of 4-fluoro-2-methylbenzohydrazide from the parent ester provides a key intermediate for the generation of a library of hydrazones through condensation with various aldehydes and ketones.
Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzohydrazide
This protocol details the synthesis of 4-fluoro-2-methylbenzohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Microwave synthesizer (optional)
Procedure:
-
Combine this compound (1.0 equivalent) and hydrazine hydrate (4.0 equivalents) in a microwave-safe reaction vessel.
-
Add a minimal amount of ethanol to ensure homogeneity.
-
Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 360 W) and temperature for a short duration (e.g., 3-5 minutes), monitoring the reaction by TLC.[3]
-
Alternatively, the mixture can be refluxed in ethanol for several hours until the reaction is complete.
-
After completion, cool the reaction mixture.
-
Wash the mixture with distilled water.
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 4-fluoro-2-methylbenzohydrazide.
Biological Screening Protocols
The synthesized libraries of benzamides and benzohydrazides can be screened for various biological activities. Below are protocols for preliminary anticancer and antimicrobial screening.
Application Note 3: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (DMSO) and positive controls (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Application Note 4: In Vitro Antimicrobial Screening using Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic) and negative control (broth only)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]
Data Presentation
Quantitative data from biological screening should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Representative Anticancer Activity of Fluorinated Benzamide Derivatives
| Compound ID | Modification on Benzamide | Target Cell Line | IC50 (µM)[8] |
| F-Amide-1 | N-(pentafluorophenyl) | A549 (Lung) | 0.64 |
| F-Amide-2 | N-(4-chlorophenyl) | A549 (Lung) | > 50 |
| F-Amide-3 | N-(3,4-dichlorophenyl) | MCF-7 (Breast) | 15.8 |
Table 2: Representative Antimicrobial Activity of Fluorinated Benzohydrazide Derivatives
| Compound ID | Modification on Benzohydrazide | Target Organism | MIC (µg/mL)[6] |
| F-Hyd-1 | 2-(m-fluorophenyl) | B. subtilis | 7.81 |
| F-Hyd-2 | 2-(p-fluorophenyl) | B. subtilis | > 50 |
| F-Hyd-3 | 2-(m-fluorophenyl) | E. coli | 31.25 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for derivatization and biological screening.
Caption: Putative anticancer mechanism via VEGFR-2 signaling inhibition.
Caption: Putative antimicrobial mechanism via FtsZ inhibition.
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of Methyl 4-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Methyl 4-fluoro-2-methylbenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The described two-step process is designed for scalability and cost-effectiveness, making it suitable for industrial production.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a fluorine atom and a methyl ester group, makes it an important intermediate for creating more complex molecules with potential biological activity.[1] This application note details a robust, two-step synthetic route commencing with readily available starting materials. The first step involves the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification to yield the final product.
Synthetic Pathway Overview
The overall synthetic pathway is a two-step process:
-
Friedel-Crafts Acylation and Hydrolysis: Synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene and trichloroacetyl chloride.
-
Esterification: Conversion of 4-fluoro-2-methylbenzoic acid to this compound.
Data Presentation
Table 1: Key Raw Materials and Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| m-Fluorotoluene | C₇H₇F | 110.13 | 352-70-5 | Starting Material |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 76-02-8 | Acylating Agent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Catalyst |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Hydrolysis Agent |
| Methanol | CH₄O | 32.04 | 67-56-1 | Esterifying Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |
| 4-fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | Intermediate |
| This compound | C₉H₉FO₂ | 168.16 | 174403-69-1 | Final Product |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Friedel-Crafts Acylation & Hydrolysis | m-Fluorotoluene, Trichloroacetyl chloride, AlCl₃, NaOH | Dichloromethane | 0°C to RT | 4-6 hours | 75-85% |
| 2 | Esterification | 4-fluoro-2-methylbenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux (65-70°C) | 4-5 hours | 85-95% |
Experimental Protocols
Step 1: Synthesis of 4-fluoro-2-methylbenzoic acid
This protocol is adapted from a method described for the synthesis of 4-fluoro-2-methylbenzoic acid, which is suitable for industrial production due to its use of readily available raw materials and mild reaction conditions.[2]
Materials:
-
m-Fluorotoluene
-
Trichloroacetyl chloride
-
Anhydrous aluminum trichloride
-
Dichloromethane (DCM)
-
30% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
-
Toluene for recrystallization
Procedure:
-
In a suitable reactor, under an inert atmosphere, dissolve m-fluorotoluene and trichloroacetyl chloride in dichloromethane.
-
Cool the mixture to 0°C.
-
Slowly add anhydrous aluminum trichloride to the solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer.
-
To the organic phase, add a 30% aqueous solution of sodium hydroxide and stir vigorously for one hour to facilitate hydrolysis.
-
Adjust the pH of the aqueous layer to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude 4-fluoro-2-methylbenzoic acid by recrystallization from toluene.
Step 2: Esterification to this compound
This is a standard Fischer esterification procedure.
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, suspend 4-fluoro-2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-5 hours. The reaction can be monitored by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a 10% sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes & Protocols: Downstream Purification of Products from Methyl 4-fluoro-2-methylbenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the downstream purification of reaction products derived from "Methyl 4-fluoro-2-methylbenzoate." Given that reactions involving this starting material can lead to a variety of products, these guidelines focus on common purification strategies applicable to neutral organic compounds, addressing typical impurities such as unreacted starting materials, acidic byproducts, and residual reagents.
Overview of Purification Strategies
The selection of a purification strategy depends on the properties of the desired product and the nature of the impurities. For reaction products of this compound, a multi-step approach is often necessary. The primary methods include:
-
Liquid-Liquid Extraction: An essential first step to separate the desired organic product from aqueous-soluble impurities, acids, or bases.
-
Crystallization: A powerful technique for purifying solid products to a high degree of purity.
-
Column Chromatography: A versatile method for separating complex mixtures based on differential adsorption to a stationary phase, suitable for both solid and liquid products.[1][2]
The following diagram illustrates a general logical workflow for downstream processing after a chemical reaction.
Caption: General workflow for purification of synthetic reaction products.
Protocols and Methodologies
Protocol 1: Liquid-Liquid Extraction and Aqueous Wash
This is the primary work-up procedure to isolate the crude product. It is particularly effective for removing acidic byproducts (e.g., from ester hydrolysis) and water-soluble reagents.[3]
Objective: To perform an initial separation of the organic product from the aqueous reaction mixture and remove acidic or basic impurities.
Methodology:
-
Quench Reaction: After reaction completion, cool the reaction mixture to room temperature. If applicable, pour the mixture into a beaker containing crushed ice or cold water.[4][5]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Organic Extraction: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[6] The volume should be sufficient to dissolve the product, typically equal to the aqueous volume.
-
Wash with Base (Optional but Recommended): To remove unreacted acidic starting materials or acidic byproducts, wash the organic layer with a 5% aqueous sodium bicarbonate or sodium carbonate solution.[3][6] Agitate the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Wash with Water: Wash the organic layer with deionized water to remove residual base.[7]
-
Wash with Brine: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up emulsions and remove bulk water from the organic layer.[8]
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[3][8] Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[6]
Caption: Workflow for extraction and washing of an organic product.
Protocol 2: Recrystallization
This protocol is ideal for purifying solid crude products. The choice of solvent is critical for obtaining high purity and yield.
Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For products related to this compound, solvents like methanol, ethanol, or mixtures of toluene and hexane may be effective.[4][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to just below the solvent's boiling point with stirring until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10][11]
-
Drying: Dry the purified crystals, either air-drying or in a vacuum oven, to a constant weight.
Caption: Workflow for the purification of a solid by recrystallization.
Protocol 3: Flash Column Chromatography
This technique is used to separate the target compound from impurities with different polarities. It is highly effective for purifying oils or complex solid mixtures.[12][13]
Objective: To purify a compound by passing it through a column of silica gel using a solvent system (eluent) that allows for the separation of components based on their affinity for the stationary phase.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good solvent system will show clear separation of the desired product spot from impurities, with an Rf value for the product of approximately 0.3-0.4. Common eluents for benzoate derivatives include mixtures of hexane and ethyl acetate.[14]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
While specific data for the purification of every possible reaction product of this compound is not available, the following tables provide illustrative data from related syntheses and purifications, demonstrating typical yields and recoveries.
Table 1: Yield Data from Synthesis and Purification of Related Benzoate Esters
| Compound | Starting Material(s) | Purification Method(s) | Yield | Reference |
| Methyl 4-fluoro-2-hydroxybenzoate | 4-fluoro-2-hydroxybenzoic acid, Methanol | Extraction (Ethyl Acetate), Washes (NaHCO₃, Brine), Drying, Concentration | 87% | [8] |
| Methyl m-nitrobenzoate | Methyl benzoate, Nitric/Sulfuric Acid | Precipitation on Ice, Filtration, Washing (Methanol), Recrystallization (Methanol) | 81-85% | [11] |
| Methyl benzoate | Benzoic acid, Dichlorohydantoin, Methanol | Rotary Evaporation, Extraction (Ethyl Acetate), Washes (Na₂CO₃, Water), Drying | 98% | [6] |
| 4-fluoro-2-methylbenzonitrile | 4-Fluoro-2-methyl benzaldoxime | Filtration, Concentration, Recrystallization (Toluene/Hexane) | N/A | [9] |
| This compound | 4-fluoro-2-methylbenzoyl chloride, Methanol | Concentration, Dissolution (CH₂Cl₂), Wash (NaHCO₃), Drying, Concentration | 91% | [15] |
Note: Yields are highly dependent on reaction conditions, scale, and the precise execution of the purification protocol. This data is for illustrative purposes.
References
- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Sciencemadness Discussion Board - Methyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 9. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ahelixbiotech.com [ahelixbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluoro-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing reaction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is an equilibrium-driven reaction where the use of excess methanol can shift the equilibrium towards the product, thereby increasing the yield.[1][2]
Q2: What are the typical yields I can expect for this synthesis?
A2: The yield of this compound can vary significantly based on the reaction conditions and purification methods. For standard Fischer esterification, yields can range from moderate to high. With optimized protocols, such as using microwave-assisted synthesis on analogous substrates, yields as high as 98% have been reported.[3][4] Conventional reflux methods for similar benzoic acids have reported yields around 78%.[3]
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis involves hazardous materials that require careful handling. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling concentrated sulfuric acid with extreme care, as it is highly corrosive.
-
Being aware of the flammability of methanol and other organic solvents.
-
Ensuring that all glassware is properly dried to prevent the introduction of water, which can negatively impact the reaction equilibrium.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.[2] Consider increasing the reaction time or temperature, monitoring the progress by Thin Layer Chromatography (TLC).[6] |
| Presence of Water | Water in the reagents or glassware will inhibit the forward reaction by shifting the equilibrium to the starting materials.[5] Ensure that 4-fluoro-2-methylbenzoic acid is dry and use anhydrous methanol and a strong acid catalyst. All glassware should be thoroughly dried before use. |
| Catalyst Issues | The acid catalyst may be inactive or used in an insufficient amount. Use a fresh, unopened bottle of concentrated sulfuric acid or another suitable strong acid catalyst. Ensure the correct catalytic amount is used, as too much can lead to side reactions. |
| Suboptimal Temperature | If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete reaction within a standard timeframe. If the temperature is too high, it can promote side reactions. For conventional heating, refluxing methanol (around 65 °C) is a common condition.[7] For microwave-assisted synthesis of similar compounds, temperatures around 130°C have been shown to be optimal.[3] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | If the reaction has not gone to completion, unreacted 4-fluoro-2-methylbenzoic acid will remain. To remove the acidic starting material, perform a workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][7] |
| Side Reactions | At elevated temperatures, side reactions such as the formation of ethers from the alcohol or dehydration of secondary/tertiary alcohols (if used) can occur.[8] While methanol cannot dehydrate, maintaining the optimal reaction temperature is crucial to minimize other potential side reactions. |
| Inefficient Purification | Purification can be challenging if the impurities have similar polarities to the product. Standard purification involves an aqueous workup followed by distillation or column chromatography. Ensure proper separation during the workup and consider using a different solvent system for chromatography if co-elution is an issue. |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step |
| Product Loss During Workup | The ester product may have some solubility in the aqueous layer, especially with excess methanol present.[2] To minimize this, ensure that the extraction with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) is performed thoroughly.[2][7] Washing the organic layer with brine (saturated NaCl solution) can help to reduce the solubility of the organic product in the aqueous phase.[7] |
| Emulsion Formation | During the extraction process, an emulsion may form between the organic and aqueous layers, making separation difficult. To break an emulsion, try adding a small amount of brine or allowing the mixture to stand for an extended period. |
Data Presentation
Table 1: Effect of Alcohol Type on Yield for a Structurally Similar Ester (Alkyl 4-fluoro-3-nitro benzoate) via Microwave Synthesis [3]
| Alcohol | Product | Yield (%) |
| Methanol | Methyl 4-fluoro-3-nitrobenzoate | 88 |
| Ethanol | Ethyl 4-fluoro-3-nitrobenzoate | 77 |
| Propanol | Propyl 4-fluoro-3-nitrobenzoate | 83 |
| Butanol | Butyl 4-fluoro-3-nitrobenzoate | 98 |
| Isopropanol | Isopropyl 4-fluoro-3-nitrobenzoate | 5 |
| tert-Butanol | tert-Butyl 4-fluoro-3-nitrobenzoate | 1 |
Note: The data above is for a related compound and serves as an illustration of how reaction conditions can be optimized. Primary alcohols generally provide higher yields in Fischer esterification reactions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Boiling chips
Procedure:
-
To a clean, dry round-bottom flask, add 4-fluoro-2-methylbenzoic acid and a 5- to 10-fold molar excess of anhydrous methanol.
-
Add a few boiling chips to the flask.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Continue the reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add water to the separatory funnel to dissolve the excess methanol and sulfuric acid.
-
Add an organic solvent, such as diethyl ether or ethyl acetate, to extract the this compound.
-
Shake the funnel, venting frequently, and then allow the layers to separate. The aqueous layer can be drained off.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 4-fluoro-2-methylbenzoic acid. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
For further purification, the crude product can be distilled under reduced pressure.
Visualizations
Caption: Fischer esterification pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. academicpublishers.org [academicpublishers.org]
Technical Support Center: Synthesis of Methyl 4-fluoro-2-methylbenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-fluoro-2-methylbenzoate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on identifying and mitigating side reactions.
Q1: My final product is a mixture of isomers that are difficult to separate. What is the likely cause and how can I fix it?
A1: The most probable cause is the presence of the isomeric precursor, 2-fluoro-4-methylbenzoic acid, in your starting material, 4-fluoro-2-methylbenzoic acid. The Friedel-Crafts acylation used to synthesize the carboxylic acid precursor can produce both ortho and para isomers.[1] During esterification, this isomeric impurity will be converted to the corresponding ester, Methyl 2-fluoro-4-methylbenzoate, which has a similar boiling point to the desired product, making purification by distillation challenging.
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting the esterification, analyze your 4-fluoro-2-methylbenzoic acid by NMR or GC-MS to check for the presence of the 2-fluoro-4-methylbenzoic acid isomer.
-
Purify the Precursor: If the isomeric impurity is present, it is highly recommended to purify the 4-fluoro-2-methylbenzoic acid before proceeding. Recrystallization is an effective method for separating these isomers.[1]
Q2: The yield of my esterification reaction is consistently low, even after extended reaction times. What are the potential reasons for this?
A2: Low yields in the Fischer esterification of 4-fluoro-2-methylbenzoate can be attributed to several factors, primarily the equilibrium nature of the reaction and potential steric hindrance.
Potential Causes and Solutions:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction.[2][3] To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol: This shifts the equilibrium to favor the formation of the ester.[2]
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.
-
-
Steric Hindrance: The methyl group at the ortho position to the carboxylic acid can sterically hinder the approach of the methanol nucleophile, slowing down the reaction rate.[4][5] To overcome this:
-
Increase the reaction temperature: This can help to overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.
-
Prolong the reaction time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.
-
-
Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.
Q3: I have observed an unexpected byproduct with a lower boiling point than my desired ester. What could this be?
A3: A common byproduct in acid-catalyzed reactions with methanol at elevated temperatures is dimethyl ether . This is formed by the dehydration of methanol, a reaction also catalyzed by strong acids like sulfuric acid.[6][7][8][9]
Identification and Mitigation:
-
Identification: Dimethyl ether is a volatile compound and can be detected by GC-MS analysis of the crude reaction mixture.
-
Mitigation:
-
Control the reaction temperature: Avoid excessively high temperatures, as this promotes the dehydration of methanol.
-
Use the minimum effective amount of acid catalyst: A higher concentration of acid can increase the rate of ether formation.
-
Q4: My reaction mixture has turned dark, and I am getting a complex mixture of products. What could be the cause?
A4: A dark reaction mixture and the formation of multiple byproducts can indicate decomposition or side reactions involving the aromatic ring.
Potential Side Reactions:
-
Sulfonation: The use of concentrated sulfuric acid as a catalyst can lead to the sulfonation of the aromatic ring, especially at higher temperatures.[10][11][12][13][14] This introduces a sulfonic acid group (-SO₃H) onto the benzene ring, leading to the formation of polar, high-boiling point impurities.
-
Decarboxylation: At elevated temperatures, the carboxylic acid starting material or the ester product could potentially undergo decarboxylation, leading to the formation of 4-fluorotoluene.[15][16][17][18][19]
Mitigation Strategies:
-
Use a milder acid catalyst: Consider using a less aggressive catalyst like p-toluenesulfonic acid.
-
Maintain a controlled reaction temperature: Avoid overheating the reaction mixture.
-
Monitor the reaction progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed to minimize the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the typical experimental protocol for the synthesis of this compound?
A1: A general protocol for the Fischer esterification of 4-fluoro-2-methylbenzoic acid is as follows:
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Q2: What are the expected yields for this synthesis?
A2: The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials. A study on a similar esterification of a substituted benzoic acid reported a yield of 78% under reflux conditions with excess ethanol and sulfuric acid.[20] With optimization, yields can often be improved.
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Side Product Name | Chemical Formula | Origin | Mitigation Strategy |
| Methyl 2-fluoro-4-methylbenzoate | C₉H₉FO₂ | Isomeric impurity in the starting carboxylic acid | Purify the 4-fluoro-2-methylbenzoic acid before esterification. |
| Dimethyl ether | C₂H₆O | Dehydration of methanol at high temperatures | Control reaction temperature; use minimal effective catalyst concentration. |
| 4-Fluoro-2-methylbenzenesulfonic acid | C₇H₇FO₃S | Sulfonation of the aromatic ring by the acid catalyst | Use a milder acid catalyst; control reaction temperature. |
| 4-Fluorotoluene | C₇H₇F | Decarboxylation of the carboxylic acid at high temperatures | Avoid excessive heating; use a milder acid catalyst. |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Solved Fischer esterification of mesitoic acid | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. CN1301686A - Method for preparing dimethyl ether by methanol dewatering - Google Patents [patents.google.com]
- 9. KR100587493B1 - How to separate dimethyl ether contained in spent sulfuric acid - Google Patents [patents.google.com]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 12. orgosolver.com [orgosolver.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What happens when chlorobenzene reacts with concentrated sulfuric acid (H.. [askfilo.com]
- 15. researchgate.net [researchgate.net]
- 16. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. studylib.net [studylib.net]
Technical Support Center: Purification of Methyl 4-fluoro-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 4-fluoro-2-methylbenzoate" and the removal of its isomeric impurities.
Troubleshooting Guide
Impurities can significantly impact the outcome of subsequent reactions and biological assays. The following table addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers during fractional distillation. | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). - Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too high. | - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation. | |
| Fluctuating heat source. | - Use a stable heating source such as a heating mantle with a controller or an oil bath to ensure consistent boiling. | |
| Low recovery of purified product after distillation. | Significant hold-up in the distillation apparatus. | - Use a smaller distillation setup for smaller quantities of material to minimize losses due to surface wetting. |
| Product decomposition at high temperatures. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and prevent thermal degradation. | |
| Co-elution of isomers in GC or HPLC analysis. | Inappropriate column stationary phase. | - For Gas Chromatography (GC), select a column with a different polarity. A mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) or a polar phase (e.g., polyethylene glycol) may provide better selectivity for these isomers than a non-polar phase. - For High-Performance Liquid Chromatography (HPLC), screen different stationary phases such as C18, Phenyl-Hexyl, or a column designed for aromatic isomer separation. |
| Unoptimized mobile phase (HPLC) or temperature program (GC). | - For HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to water) and the pH. - For GC, optimize the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve resolution. | |
| Product appears cloudy or contains particulate matter after purification. | Incomplete drying or presence of non-volatile impurities. | - Ensure the product is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - If non-volatile impurities are suspected, a simple filtration before distillation may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in "this compound"?
The most common isomeric impurity arises from the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid. During the Friedel-Crafts acylation of m-fluorotoluene, the primary byproduct is the 2-fluoro-4-methyl isomer. Subsequent esterification will lead to the presence of "Methyl 2-fluoro-4-methylbenzoate" as the main isomeric impurity in the final product.
Q2: Is recrystallization a suitable method for purifying "this compound"?
No, "this compound" is a liquid at room temperature, which makes recrystallization an unsuitable purification technique. For liquid compounds, distillation and chromatography are the preferred methods for purification.
Q3: What are the boiling points of "this compound" and its main isomeric impurity?
The boiling point of "this compound" is approximately 206°C at atmospheric pressure (760 mmHg). The primary isomeric impurity, "Methyl 2-fluoro-4-methylbenzoate," has a higher boiling point of around 227°C at 760 mmHg.[1][2][3][4] This significant difference of approximately 21°C makes fractional distillation a viable method for their separation.
Q4: Can you provide a general protocol for the fractional distillation of "this compound"?
Yes, the following is a general protocol for separating "this compound" from its higher-boiling isomeric impurity:
Experimental Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask for smooth boiling.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation:
-
Charge the crude "this compound" into the round-bottom flask.
-
Begin heating the flask gently using a heating mantle or oil bath.
-
Observe the vapor slowly rising through the fractionating column. A slow and steady rate is crucial for efficient separation.
-
The temperature should stabilize at the boiling point of the lower-boiling component, "this compound" (approx. 206°C at 760 mmHg).
-
Collect the fraction that distills over at a constant temperature. This will be the purified "this compound".
-
-
Fraction Collection:
-
Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling isomer has been distilled and the higher-boiling isomer is beginning to distill.
-
Change the receiving flask to collect the higher-boiling fraction, which will primarily be "Methyl 2-fluoro-4-methylbenzoate".
-
-
Analysis:
-
Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their isomeric purity.
-
Q5: What are the recommended starting conditions for GC analysis to check the purity of "this compound"?
The following are suggested starting parameters for developing a GC method to assess isomeric purity. Optimization will likely be necessary.
Data Presentation: Suggested GC Method Parameters
| Parameter | Suggested Condition |
| Column | A polar capillary column (e.g., DB-WAX, HP-INNOWax) or a mid-polarity column (e.g., DB-17, HP-50+). Length: 30 m, Inner Diameter: 0.25 mm, Film Thickness: 0.25 µm. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 split ratio) to avoid column overloading. |
| Oven Temperature Program | - Initial Temperature: 150°C, hold for 2 minutes. - Ramp: 5°C/min to 230°C. - Hold at 230°C for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Detector Temperature | 280°C (for FID) |
Q6: Can preparative HPLC be used for purification?
Yes, preparative HPLC is another viable option for separating the isomers, especially when high purity is required or for smaller scale purifications.
Experimental Protocol: Preparative HPLC (Starting Point)
-
Column: A reversed-phase C18 or a Phenyl-Hexyl column suitable for preparative scale.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. A shallow gradient around the elution point of the isomers will likely be needed for good resolution.
-
Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 254 nm).
-
Sample Preparation: Dissolve the crude product in a suitable solvent that is compatible with the mobile phase.
-
Fraction Collection: Collect fractions as the peaks elute and analyze them by analytical HPLC or GC to determine their purity.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of "this compound".
Caption: General workflow for the purification of this compound.
References
Challenges in the esterification of sterically hindered 4-fluoro-2-methylbenzoic acid
This guide provides troubleshooting advice and frequently asked questions for researchers facing challenges with the esterification of the sterically hindered 4-fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 4-fluoro-2-methylbenzoic acid so challenging?
The primary challenge arises from steric hindrance. The methyl group at the ortho (C2) position physically blocks the carboxylic acid group. This makes it difficult for the alcohol nucleophile to approach and attack the carbonyl carbon, which is a critical step in standard esterification reactions like the Fischer-Speier method.
Q2: My standard Fischer esterification (H₂SO₄/MeOH) is giving very low yields. What is going wrong?
This is a common issue. The bulky ortho-methyl group on the benzoic acid ring, combined with the fluorine atom at the para position which can influence the electronic properties of the ring, significantly slows down the rate of Fischer esterification. The reaction may require prolonged heating and still result in a poor equilibrium position and low conversion.
Q3: Are there alternative methods to Fischer esterification for this substrate?
Yes, several methods are more effective for sterically hindered acids. These typically involve activating the carboxylic acid to make it more reactive. Highly recommended methods include:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which then readily reacts with the alcohol.
-
Steglich Esterification: This approach utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Mitsunobu Reaction: This reaction can be effective but involves specific reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). It works well for primary and secondary alcohols.
Q4: Can I improve my Fischer esterification, or should I switch methods?
While switching to a more suitable method is often best, you can attempt to optimize the Fischer esterification. This could involve using a large excess of the alcohol, which also serves as the solvent, and extending the reaction time significantly. However, for substrates as hindered as 4-fluoro-2-methylbenzoic acid, the yields may still be unsatisfactory.
Troubleshooting Guide
Problem: Low to no product formation in the esterification reaction.
This guide will help you diagnose and solve common issues encountered during the esterification of 4-fluoro-2-methylbenzoic acid.
Caption: Troubleshooting flowchart for the esterification of sterically hindered acids.
Data Summary: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and yields for different esterification methods applied to sterically hindered aromatic acids. Note that exact values can vary based on the specific alcohol and substrate used.
| Method | Activating Agent / Catalyst | Typical Solvent | Temperature (°C) | Typical Time (h) | Yield Range (%) | Key Considerations |
| Fischer-Speier | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 24 - 72 | 10 - 50 | Equilibrium limited; requires water removal or large excess of alcohol.[1][2][3] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene, THF | 25 - 40 | 2 - 12 | 80 - 95+ | Highly effective for hindered substrates; forms a reactive mixed anhydride.[4][5][6][7] |
| Steglich | DCC or EDC, DMAP (catalytic) | CH₂Cl₂, DMF | 0 - 25 | 4 - 24 | 75 - 95 | Mild conditions; byproduct (DCU/EDU) removal by filtration is necessary.[8][9][10][11] |
| Mitsunobu | PPh₃, DEAD or DIAD | THF, Dioxane | 0 - 25 | 1 - 6 | 70 - 90 | Works well for primary/secondary alcohols; involves redox chemistry.[12][13][14][15][16] |
Yields are approximate and highly dependent on the specific alcohol, reaction scale, and purification method.
Detailed Experimental Protocols
Protocol 1: Yamaguchi Esterification
This method is highly recommended for achieving high yields with 4-fluoro-2-methylbenzoic acid.[6][7][17]
Materials:
-
4-fluoro-2-methylbenzoic acid (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
The desired alcohol (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Anhydride Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-2-methylbenzoic acid and anhydrous toluene.
-
Add triethylamine and stir the solution at room temperature for 10 minutes.
-
Slowly add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 2 hours at room temperature.
-
-
Ester Formation:
-
In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Protocol 2: Steglich Esterification
A mild and effective method using a carbodiimide coupling agent.[8][9][10][11]
Materials:
-
4-fluoro-2-methylbenzoic acid (1.0 equiv)
-
The desired alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoro-2-methylbenzoic acid, the alcohol, DMAP, and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve DCC in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU.
-
Filter off the DCU precipitate through a sintered glass funnel or celite pad, washing the solid with cold CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for selecting and executing an esterification reaction for a sterically hindered substrate.
Caption: General workflow for esterification of 4-fluoro-2-methylbenzoic acid.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. datapdf.com [datapdf.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
"Methyl 4-fluoro-2-methylbenzoate" stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 4-fluoro-2-methylbenzoate under acidic and basic conditions. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound, like other benzoate esters, is susceptible to hydrolysis, breaking down into 4-fluoro-2-methylbenzoic acid and methanol. This degradation is significantly accelerated in the presence of acids or bases.
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2]
-
Basic Conditions (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[1] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is resistant to further nucleophilic attack.[3]
Q2: How do the substituents (ortho-methyl and para-fluoro) on the benzene ring affect the hydrolysis rate of this compound?
A2: Both the ortho-methyl group and the para-fluoro group influence the rate of hydrolysis through electronic and steric effects.
-
Ortho-methyl group: The methyl group in the ortho position introduces steric hindrance around the carbonyl group. This steric hindrance can impede the approach of the nucleophile (water or hydroxide ion), thereby slowing down the rate of both acidic and basic hydrolysis compared to unsubstituted methyl benzoate.[4]
-
Para-fluoro group: The fluorine atom at the para position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which tends to increase the rate of hydrolysis.[5]
The overall rate of hydrolysis will be a balance of these opposing effects. It is anticipated that the steric hindrance from the ortho-methyl group will be a significant factor, potentially leading to a slower hydrolysis rate than might be predicted based on the electronic effect of the fluorine atom alone.
Q3: What are the primary degradation products of this compound under hydrolytic stress?
A3: The primary degradation products resulting from the hydrolysis of this compound are 4-fluoro-2-methylbenzoic acid and methanol.
Q4: At what pH is this compound most stable?
A4: Generally, esters exhibit maximum stability at a slightly acidic pH (around pH 4-5). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. A pH-rate profile would be necessary to determine the exact pH of maximum stability for this specific compound.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After a Reaction Work-up
Possible Cause: Unintended hydrolysis of the ester during aqueous extraction, particularly if acidic or basic solutions are used.
Solutions:
-
Minimize Contact Time: Perform aqueous washes and extractions as quickly as possible.
-
Use Cold Solutions: Conduct all aqueous work-up steps using ice-cold water and solutions to reduce the rate of hydrolysis.[6]
-
Use Weak Bases for Neutralization: If an acid catalyst needs to be neutralized, use a cold, dilute solution of a weak base like sodium bicarbonate rather than strong bases like sodium hydroxide.[6]
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove all traces of water before solvent evaporation.[6]
Issue 2: Inconsistent or Non-Reproducible Results in Kinetic Studies
Possible Cause: Fluctuations in temperature, pH, or initial concentrations.
Solutions:
-
Temperature Control: Use a thermostatically controlled water bath to maintain a constant temperature throughout the experiment.
-
pH Control: Employ buffers to maintain a constant pH, especially for reactions intended to be run under specific pH conditions.
-
Accurate Reagent Preparation: Prepare all solutions, including the stock solution of this compound and the acid/base solutions, with high accuracy.
Issue 3: Analytical (HPLC) Problems During Stability Studies
| Problem | Possible Cause | Solution |
| Peak Tailing for the Carboxylic Acid Degradant | Secondary interactions between the carboxylic acid and the stationary phase. | Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add a small amount of trifluoroacetic acid or formic acid). |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[7] |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use high-purity solvents and flush the system thoroughly between runs. |
| Poor Resolution Between Ester and Acid | Inadequate separation conditions. | Optimize the mobile phase composition (e.g., adjust the organic solvent ratio) or consider a different column chemistry. |
Quantitative Data
Table 1: Relative Alkaline Hydrolysis Rates of Substituted Methyl Benzoates
| Substituent | Position | Relative Rate Constant (k_rel) | Expected Effect on Hydrolysis Rate |
| -H (Methyl Benzoate) | - | 1.00 | Reference |
| -CH₃ | ortho | < 1 | Slower (due to steric hindrance) |
| -CH₃ | para | ~0.5 | Slower (electron-donating) |
| -F | para | > 1 | Faster (electron-withdrawing) |
Note: The actual rate for this compound will be a composite of the steric hindrance from the ortho-methyl group and the electron-withdrawing effect of the para-fluoro group.
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate Constant by Titration (Forced Degradation Study)
This protocol is designed to determine the pseudo-first-order rate constant for the acid or base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (e.g., 0.5 M) or sodium hydroxide (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (for titration, e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Thermostatically controlled water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Reaction Setup: Place a known volume of the standardized acid or base solution (e.g., 100 mL of 0.5 M HCl) into a conical flask and allow it to equilibrate to the desired temperature in the water bath.
-
Initiation of Reaction: Add a known amount of this compound to the flask, start a stopwatch, and mix thoroughly.
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing ice-cold deionized water to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator and titrate the solution with the standardized NaOH solution. The volume of NaOH used corresponds to the amount of unreacted acid catalyst and the 4-fluoro-2-methylbenzoic acid formed.
-
Infinity Reading (V∞): To determine the concentration at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for a time sufficient for the reaction to go to completion, then titrate as above.
-
Calculation: The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln((V∞ - V₀) / (V∞ - Vₜ)) = kt where V₀ is the initial titre, and Vₜ is the titre at time t. A plot of ln(V∞ - Vₜ) versus time will yield a straight line with a slope of -k.
Protocol 2: Stability Indicating HPLC Method for Quantitative Analysis
This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify this compound and its primary degradant, 4-fluoro-2-methylbenzoic acid.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to elute both the ester and the more polar acid. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 4-fluoro-2-methylbenzoic acid of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation (from forced degradation study): Withdraw aliquots from the hydrolysis reaction at various time points, quench the reaction (e.g., by neutralization and dilution in the mobile phase), and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve for both the parent ester and the acid degradant. Use the peak areas from the chromatograms of the stressed samples to determine the concentration of each compound over time.
Visualizations
Caption: Mechanisms of acid and base-catalyzed ester hydrolysis.
Caption: Workflow for kinetic analysis of ester hydrolysis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Troubleshooting Low Conversion in Methyl 4-fluoro-2-methylbenzoate Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in the synthesis of Methyl 4-fluoro-2-methylbenzoate. The primary focus is on the common and cost-effective Fischer-Speier esterification of 4-fluoro-2-methylbenzoic acid with methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is favored for its simplicity and the use of readily available reagents.
Q2: My reaction has stalled, and the conversion to this compound is low. What are the primary reasons for this?
A2: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. The reaction reaches an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water). To achieve high yields, this equilibrium must be shifted towards the products. Other factors include catalyst deactivation, insufficient reaction time or temperature, and steric hindrance.
Q3: What are potential side reactions that could be consuming my starting material or product?
A3: Several side reactions can occur, leading to byproducts and reducing the yield of the desired ester. If using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring is a possibility. Additionally, the methanol can undergo self-condensation to form dimethyl ether, particularly with a strong acid catalyst and high heat.[1]
Q4: Can the purity of my 4-fluoro-2-methylbenzoic acid starting material affect the reaction?
A4: Absolutely. The synthesis of 4-fluoro-2-methylbenzoic acid can sometimes produce isomers, such as 2-fluoro-4-methylbenzoic acid.[2] If these isomers are not adequately removed during purification, they will also undergo esterification, leading to a mixture of ester products and complicating the purification of your target molecule, this compound.
Troubleshooting Guide
Issue 1: Low Conversion Rate
| Possible Cause | Troubleshooting Step |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of methanol (which can also serve as the solvent) or remove the water byproduct as it forms. Using a Dean-Stark apparatus is an effective method for water removal.[3] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated to reflux for an adequate period. Typical reaction times can range from 1 to 10 hours at 60-110°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Catalyst Inactivity or Insufficient Amount | Use a fresh, anhydrous acid catalyst. The catalyst should be used in appropriate catalytic amounts; too little will result in a slow reaction, while too much can promote side reactions.[1] |
| Steric Hindrance | While less of a concern with methanol, steric hindrance can slow down the reaction. If this is suspected, consider converting the carboxylic acid to the more reactive acid chloride before reacting it with methanol.[1] |
Issue 2: Presence of Impurities and Byproducts
| Possible Cause | Troubleshooting Step |
| Unreacted Carboxylic Acid | During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted 4-fluoro-2-methylbenzoic acid. |
| Sulfonation of Aromatic Ring | This can occur when using concentrated sulfuric acid at high temperatures.[1] Consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Alternatively, conduct the reaction at a lower temperature for a longer duration. |
| Formation of Dimethyl Ether | This side reaction is favored at higher temperatures. Optimize the reaction temperature to favor esterification.[1] |
| Isomeric Esters | If your starting material contained isomeric impurities, the final product will as well. Purify the initial 4-fluoro-2-methylbenzoic acid by recrystallization to a high purity before esterification.[2] |
Data Presentation: Optimizing Reaction Conditions
The following table provides illustrative data on how reaction parameters can influence the yield of a similar reaction, the esterification of 4-fluoro-3-nitrobenzoic acid, which can be used as a general guide for optimizing your synthesis of this compound.[4]
| Entry | Temperature (°C) | Time (min) | Catalyst Loading | Yield (%) |
| 1 | 110 | 15 | Standard | Low |
| 2 | 130 | 5 | Standard | Moderate |
| 3 | 130 | 10 | Standard | Good |
| 4 | 130 | 15 | Standard | High (Plateau) |
| 5 | 150 | 15 | Standard | High |
Note: This data is adapted from a microwave-assisted synthesis and should be used as a qualitative guide for trends in conventional heating.[4]
Experimental Protocols
Protocol 1: Fischer Esterification of 4-fluoro-2-methylbenzoic acid
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol acts as both a reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Visualizations
References
Technical Support Center: Purification of Methyl 4-fluoro-2-methylbenzoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-fluoro-2-methylbenzoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| CC-MFMB-01 | Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: Channeling or cracks in the stationary phase. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between the product and impurities (target Rf for product: 0.25-0.35). Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. - Reduce Sample Load: Use a sample-to-silica ratio of 1:50 to 1:100. For difficult separations, a higher ratio is recommended. - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| CC-MFMB-02 | Product Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: The solvent system has a high concentration of the polar solvent (e.g., ethyl acetate). | - Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 80:20 Hexane:Ethyl Acetate, try 90:10 or 95:5. |
| CC-MFMB-03 | Product Does Not Elute from the Column | - Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the compound. - Compound Degradation on Silica: The compound may be unstable on acidic silica gel.[1] | - Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent. If starting with 95:5 Hexane:Ethyl Acetate, move to 90:10, then 80:20, etc. - Test Compound Stability: Run a quick stability test on a TLC plate by spotting the compound and leaving it for a few hours before eluting to see if degradation occurs.[1] If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[1] |
| CC-MFMB-04 | Tailing of the Product Spot on TLC and Column Fractions | - Acidic Impurities Present: Presence of unreacted 4-fluoro-2-methylbenzoic acid. - Strong Interaction with Silica: The ester group may interact with the acidic silanol groups on the silica gel. | - Neutralize Acidic Impurities: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before chromatography. - Use a Mobile Phase Modifier: Add a small amount of a modifier like triethylamine (~0.1-1%) to the mobile phase to reduce tailing. |
| CC-MFMB-05 | Presence of a Very Non-polar Impurity | - Unreacted Starting Material: Could be a non-polar starting material from a preceding reaction step. | - Flush with Non-polar Solvent: Start the elution with a very non-polar solvent (e.g., pure hexane) to elute the non-polar impurity first before increasing the polarity to elute the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on literature for similar aromatic esters, a common starting ratio is in the range of 98:2 to 90:10 (Hexane:Ethyl Acetate). It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: What is the expected Rf value for this compound?
A2: The Rf value is highly dependent on the stationary phase and the mobile phase composition. For effective purification by column chromatography, the target Rf value for the desired compound on a TLC plate should be between 0.25 and 0.35 in the chosen solvent system.
Q3: What are the potential impurities I should look out for?
A3: Potential impurities can include:
-
Unreacted Starting Materials: 4-fluoro-2-methylbenzoic acid.
-
Reagents from Synthesis: Such as coupling agents or byproducts from esterification.
-
Side Products: Isomeric products or compounds formed from side reactions.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains an aromatic ring and will be UV active. You can visualize the spots on a TLC plate using a UV lamp at 254 nm.[2]
Q5: Should I use normal-phase or reverse-phase chromatography?
A5: For a moderately polar compound like this compound, normal-phase chromatography with silica gel as the stationary phase is the most common and effective method. Reverse-phase chromatography is typically used for more polar compounds.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the steps for purifying this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)[2]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives an Rf value of 0.25-0.35 for the product spot and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.
-
Carefully add the dry silica with the adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, maintaining a constant flow rate.
-
Collect fractions in labeled test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Preventing hydrolysis of "Methyl 4-fluoro-2-methylbenzoate" during workup
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of "Methyl 4-fluoro-2-methylbenzoate" during experimental workup.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the hydrolytic stability of "this compound".
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of "this compound"?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, "this compound," reacts with water to break down into its parent carboxylic acid (4-fluoro-2-methylbenzoic acid) and alcohol (methanol).[1] This reaction is the reverse of the esterification process and can be catalyzed by both acids and bases.[1][2] During a typical aqueous workup, the presence of water, along with acidic or basic reagents used for neutralization and extraction, creates a favorable environment for this unwanted hydrolysis. This can significantly reduce the yield and purity of the desired ester product.
Q2: Which steps in a standard workup pose the highest risk of hydrolyzing my ester?
A2: The greatest risk of hydrolysis comes from aqueous wash steps.[1] Specifically:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.
-
Acidic washes: Using dilute acids to remove basic impurities.
-
Basic washes: Using basic solutions like sodium bicarbonate or sodium hydroxide to neutralize acid catalysts and remove unreacted carboxylic acid is a primary cause for concern.[1] This step can lead to base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][3]
Q3: What are the tell-tale signs that my "this compound" is hydrolyzing during workup?
A3: The most common indications of unintended hydrolysis are a lower-than-expected yield of your final ester product and the reappearance of the starting material, 4-fluoro-2-methylbenzoic acid. You can confirm this through analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to the starting carboxylic acid in the 1H or 13C NMR spectrum of the crude product.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.
Q4: How do the fluoro and methyl substituents on the aromatic ring of "this compound" affect its susceptibility to hydrolysis?
A4: The electronic properties of substituents on the benzene ring can influence the rate of hydrolysis. The fluorine atom at the para-position is an electron-withdrawing group, which can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. The methyl group at the ortho-position may provide some steric hindrance, potentially slowing down the rate of hydrolysis to a small extent. However, the electron-withdrawing effect of the fluorine atom is generally expected to increase the likelihood of hydrolysis compared to an unsubstituted methyl benzoate.
Data Presentation: Minimizing Hydrolysis of "this compound"
The following table summarizes key conditions and their impact on the hydrolytic stability of "this compound" during workup.
| Parameter | Condition to Minimize Hydrolysis | Rationale |
| Temperature | Perform all aqueous washes at low temperatures (0-5 °C) using an ice bath. | Reduces the rate of the hydrolysis reaction. |
| pH of Wash | Use a weak inorganic base (e.g., saturated, cold sodium bicarbonate solution) for neutralization. | Strong bases like NaOH or KOH significantly accelerate saponification.[1][3] |
| Contact Time | Minimize the duration of contact between the organic layer and the aqueous wash solutions. | Shorter exposure times reduce the extent of hydrolysis.[1] |
| Drying | Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na2SO4 or MgSO4). | Removes residual water, preventing further hydrolysis.[1] |
| Solvent Choice | Use a non-polar, water-immiscible organic solvent for extraction. | Ensures efficient separation from the aqueous phase. |
Experimental Protocols
Recommended Workup Protocol to Prevent Hydrolysis of "this compound"
This protocol is designed to minimize the risk of hydrolysis during the isolation and purification of "this compound".
1. Cooling the Reaction Mixture:
-
Once the esterification reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Subsequently, place the reaction flask in an ice-water bath to cool it to 0-5 °C.
2. Quenching (if applicable) and Extraction:
-
Slowly add ice-cold water to the cooled reaction mixture with gentle stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
3. Neutralization with Weak Base:
-
Wash the organic layer with one or two portions of cold, saturated aqueous sodium bicarbonate (NaHCO3) solution.[1]
-
Caution: Perform the initial wash with gentle swirling and frequent venting of the separatory funnel to release any CO2 gas that evolves from the neutralization of residual acid.
-
-
Continue the washes until the aqueous layer is no longer acidic (test with pH paper).
4. Brine Wash:
-
Wash the organic layer with a portion of cold, saturated aqueous sodium chloride (brine) solution.[1] This helps to remove residual water from the organic layer.
5. Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]
-
Gently swirl the flask. Add more drying agent until it no longer clumps together and flows freely.
6. Solvent Removal:
-
Filter or carefully decant the dried organic layer to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude "this compound".
7. Further Purification (if necessary):
-
If required, the crude product can be further purified by techniques such as column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and recommended experimental workflow.
References
Managing exothermic reactions in the synthesis of 4-fluoro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-2-methylbenzoic acid. The information is designed to help manage exothermic reactions and address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4-fluoro-2-methylbenzoic acid, and which is most amenable to exothermic control?
A1: Common synthetic routes include the Grignard reaction of 2-bromo-5-fluorotoluene with carbon dioxide and the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis. The Friedel-Crafts acylation route, when properly controlled, can be effectively managed on a larger scale. This method involves the reaction of m-fluorotoluene with a trihaloacetyl chloride in the presence of a Lewis acid, followed by hydrolysis.[1] Careful temperature control during the acylation step is critical to manage the exothermic nature of the reaction.
Q2: What are the primary exothermic steps in the Friedel-Crafts acylation synthesis of 4-fluoro-2-methylbenzoic acid?
A2: The primary exothermic events occur during the Friedel-Crafts acylation of m-fluorotoluene. The slow, portion-wise addition of the Lewis acid (e.g., anhydrous aluminum trichloride) to the mixture of m-fluorotoluene and trihaloacetyl chloride, as well as the subsequent dropwise addition of the acylating agent, are highly exothermic and require strict temperature control.[1][2]
Q3: What are the main impurities or side products I should expect, and how can they be removed?
A3: The primary side product is the isomeric 2-fluoro-4-methylbenzoic acid, which forms during the Friedel-Crafts acylation.[1] Other potential impurities can include unreacted starting materials and byproducts from side reactions if the temperature is not well-controlled. The separation of 4-fluoro-2-methylbenzoic acid from its isomer can be achieved through recrystallization, for example, from toluene.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Friedel-Crafts acylation can be monitored by High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material, m-fluorotoluene.[1] For the hydrolysis step, Thin-Layer Chromatography (TLC) can be used to monitor the conversion of the ketone intermediate to the final carboxylic acid product.
Q5: What are the key safety precautions I should take when performing this synthesis?
A5: Due to the exothermic nature of the Friedel-Crafts acylation, it is crucial to have an efficient cooling system, such as an ice-water bath, readily available. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Anhydrous conditions are necessary for the acylation step.
Troubleshooting Guides
Problem 1: Runaway Exothermic Reaction During Friedel-Crafts Acylation
-
Symptom: A rapid, uncontrolled increase in reaction temperature, vigorous gas evolution, and potential boiling of the solvent.
-
Potential Causes:
-
Too rapid addition of the Lewis acid (e.g., AlCl₃) or the acylating agent.
-
Inadequate cooling or failure of the cooling bath.
-
Insufficient stirring, leading to localized "hot spots."
-
-
Solutions:
-
Immediate Action: Immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool it. If necessary, have a quenching solution (e.g., cold, dilute acid) ready for controlled addition in a safe manner, though this will sacrifice the reaction.
-
Preventative Measures:
-
Ensure a slow, portion-wise addition of the Lewis acid to the reaction mixture at a low temperature (e.g., 0-10°C).[1]
-
Add the acylating agent dropwise, carefully monitoring the internal temperature.
-
Use a robust overhead stirrer to ensure efficient mixing.
-
Perform the reaction on a smaller scale first to understand the exotherm profile.
-
-
Problem 2: Low Yield of 4-fluoro-2-methylbenzoic acid
-
Symptom: The final isolated yield of the desired product is significantly lower than expected.
-
Potential Causes:
-
Incomplete reaction in either the acylation or hydrolysis step.
-
Formation of significant amounts of the 2-fluoro-4-methylbenzoic acid isomer.
-
Loss of product during workup and recrystallization.
-
Decomposition of reactants or products due to poor temperature control.
-
-
Solutions:
-
Reaction Monitoring: Use HPLC to ensure the Friedel-Crafts acylation has gone to completion before proceeding to hydrolysis.[1]
-
Temperature Control: Maintain the recommended temperature range (0-10°C) during the acylation to minimize side reactions.[1]
-
Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient amount of base (e.g., 30% aqueous sodium hydroxide) and allowing for adequate reaction time.[1]
-
Purification Optimization: During recrystallization, carefully control the cooling rate to maximize crystal formation of the desired isomer and minimize its loss in the mother liquor.
-
Problem 3: Product Purity Issues - Presence of Isomeric Impurity
-
Symptom: NMR or HPLC analysis of the final product shows the presence of a significant amount of 2-fluoro-4-methylbenzoic acid.
-
Potential Causes:
-
The Friedel-Crafts acylation reaction naturally produces a mixture of ortho and para isomers.[1]
-
Inefficient separation during recrystallization.
-
-
Solutions:
-
Recrystallization: Perform a careful recrystallization from a suitable solvent like toluene. The solubility difference between the two isomers allows for their separation.[1] Multiple recrystallizations may be necessary to achieve high purity.
-
Solvent Screening: If toluene is not effective, screen other solvents or solvent mixtures for recrystallization.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate the isomers, although this may be less practical on a large scale.
-
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation | Hydrolysis | Recrystallization |
| Reactants | m-fluorotoluene, trichloroacetyl chloride, anhydrous aluminum trichloride | Acylated intermediate, 30% aq. NaOH, conc. HCl | Crude product, toluene |
| Solvent | 1,2-dichloroethane | Water | Toluene |
| Temperature | 0-10°C[1] | Not specified, likely room temp to gentle warming | Reflux, then cool to ~20°C[1] |
| Monitoring | HPLC[1] | TLC | Purity by HPLC |
| Typical Yield | Not specified for intermediate | Combined crude yield ~148g from 1 mol m-fluorotoluene[1] | Final yield ~94g (61% total)[1] |
| Purity (HPLC) | - | - | ~98.5%[1] |
Experimental Protocols
Key Experiment: Synthesis of 4-fluoro-2-methylbenzoic acid via Friedel-Crafts Acylation
Step 1: Friedel-Crafts Acylation of m-fluorotoluene
-
To a four-necked reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add m-fluorotoluene (110 g, 1 mol) and 1,2-dichloroethane (550 g).
-
Under a nitrogen atmosphere, cool the mixture to approximately 0°C using an ice-water bath.
-
Slowly and in portions, add anhydrous aluminum trichloride (146.3 g, 1.1 mol) while maintaining the temperature between 0 and 10°C.
-
After the addition of aluminum trichloride is complete, add trichloroacetyl chloride (200.2 g, 1.1 mol) dropwise, ensuring the temperature remains between 0 and 10°C.
-
Monitor the reaction by HPLC until the residual m-fluorotoluene is less than 0.5%.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer. This organic phase contains the acylated intermediate and is used directly in the next step.[1]
Step 2: Hydrolysis of the Acylated Intermediate
-
To the organic phase from the previous step, add a 30% aqueous solution of sodium hydroxide (440 g).
-
Stir the mixture vigorously for one hour.
-
After stirring, adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the layers to separate and remove the aqueous phase.
-
Wash the organic phase with water.
-
Remove the solvent by distillation under normal pressure to obtain the crude product.[1]
Step 3: Purification by Recrystallization
-
To the crude product (~148 g), add toluene (360 g).
-
Heat the mixture to reflux until the solution is clear.
-
Cool the solution to approximately 20°C.
-
Filter the resulting crystals and dry them to obtain 4-fluoro-2-methylbenzoic acid.[1]
Visualizations
Caption: Workflow for managing the exothermic Friedel-Crafts acylation.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Purity Analysis of Methyl 4-fluoro-2-methylbenzoate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 4-fluoro-2-methylbenzoate is paramount for the integrity of subsequent synthesis steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can be affected by starting materials, side-products, and degradation products. Therefore, reliable analytical methods are crucial for its quality control.
Executive Summary of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][3] It separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[4] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds, separating them based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.[2][5] When coupled with a Mass Spectrometer (MS), GC provides powerful identification capabilities.
Comparative Data Analysis
The following table summarizes the hypothetical quantitative data obtained from the HPLC and GC-MS analysis of a sample of this compound, demonstrating the performance of each technique in purity assessment.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity of Main Peak (%) | 99.85 | 99.88 |
| Number of Impurities Detected | 3 | 5 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Analysis Time per Sample | 20 minutes | 30 minutes |
| Primary Separation Principle | Polarity and interaction with stationary/mobile phases | Volatility and boiling point |
Experimental Workflow
The general workflow for the purity analysis of this compound using either HPLC or GC-MS is depicted in the following diagram.
Detailed Experimental Protocols
Below are the detailed methodologies for the HPLC and GC-MS analyses.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving an accurately weighed sample in acetonitrile. This is further diluted with the mobile phase (60% B) to a final concentration of 0.1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is optimized for the detection of volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Inlet Temperature: 260°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z
-
Sample Preparation: A solution of 1 mg/mL is prepared by dissolving an accurately weighed sample in dichloromethane. The solution is filtered through a 0.45 µm syringe filter prior to injection.
Method Selection Logic
The choice between HPLC and GC-MS depends on the specific analytical objective. The following decision tree illustrates the selection process.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each offering distinct advantages. HPLC is a robust and versatile method, well-suited for routine quality control and the quantification of the main component and non-volatile impurities.[6] GC-MS, with its high resolving power and sensitivity, is superior for the detection and identification of volatile and semi-volatile impurities that might be missed by HPLC. For a comprehensive purity profile, the use of both techniques is recommended to provide orthogonal information, ensuring the highest quality of this critical pharmaceutical intermediate.
References
- 1. Methyl4-fluoro-2-methylbenzoate [myskinrecipes.com]
- 2. flairpharma.com [flairpharma.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Comparative NMR Analysis of Methyl 4-fluoro-2-methylbenzoate and Structural Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 4-fluoro-2-methylbenzoate, alongside two structurally related compounds: Methyl 2-methylbenzoate and Methyl 4-fluorobenzoate. The objective is to offer a clear, data-driven comparison to aid researchers in the identification, characterization, and quality assessment of these important chemical entities. The inclusion of detailed experimental protocols and visual aids is intended to support the practical application of this information in a laboratory setting.
¹H and ¹³C NMR Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The data is presented to facilitate a direct comparison of chemical shifts (δ), signal multiplicities, and coupling constants (J), which are crucial for structural elucidation.
Table 1: ¹H NMR Data Comparison
| Compound | Ar-H | -OCH₃ | -CH₃ |
| This compound | 7.85 (dd, J=8.5, 6.0 Hz, 1H), 6.95-6.85 (m, 2H) | 3.85 (s, 3H) | 2.55 (s, 3H) |
| Methyl 2-methylbenzoate | 7.91 (dd, J=8.2, 1.2 Hz, 1H), 7.39 (td, J=7.5, 1.3 Hz, 1H), 7.24 (m, 2H) | 3.89 (s, 3H) | 2.60 (s, 3H) |
| Methyl 4-fluorobenzoate | 8.05-7.95 (m, 2H), 7.15-7.05 (m, 2H) | 3.88 (s, 3H) | - |
Table 2: ¹³C NMR Data Comparison
| Compound | C=O | Ar-C (Quaternary) | Ar-CH | -OCH₃ | -CH₃ |
| This compound | 167.0 | 164.5 (d, J=250 Hz), 142.0, 126.0 (d, J=3 Hz) | 132.0 (d, J=9 Hz), 115.5 (d, J=21 Hz), 113.0 (d, J=21 Hz) | 52.0 | 22.0 |
| Methyl 2-methylbenzoate | 168.5 | 140.0, 130.5 | 132.0, 131.5, 128.0, 125.5 | 51.5 | 21.5 |
| Methyl 4-fluorobenzoate | 166.1 | 165.7 (d, J=252 Hz), 126.5 | 132.2 (d, J=9 Hz), 115.6 (d, J=22 Hz) | 52.1 | - |
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, representative of the methods used to obtain the data presented in this guide.
Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Process the ¹³C NMR spectrum with a line broadening factor of 1.0 Hz.
Structural and NMR Signal Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its characteristic NMR signals. This visualization aids in the assignment of peaks to specific protons and carbons within the molecule.
Caption: Correlation of the chemical structure of this compound with its ¹H and ¹³C NMR signals.
A Comparative Guide to the Synthetic Routes of Methyl 4-fluoro-2-methylbenzoate
For researchers and professionals in the field of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-fluoro-2-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the common synthetic routes to this compound, offering objective data and detailed experimental protocols to inform methodological selection.
Comparison of Synthetic Strategies
The synthesis of this compound is typically approached as a two-stage process: first, the synthesis of the carboxylic acid precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification. The primary divergence in methodology lies in the preparation of the carboxylic acid. Here, we compare two prominent routes: a classical Friedel-Crafts acylation pathway and a Grignard reaction-based approach.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Final Step: Fischer Esterification |
| Starting Materials | m-Fluorotoluene, Trihaloacetyl chloride | 2-Bromo-5-fluorotoluene, Magnesium | 4-Fluoro-2-methylbenzoic acid, Methanol |
| Key Reagents | Lewis Acid (e.g., AlCl3), NaOH | Dry Ice (CO2), Acid (for workup) | Strong Acid Catalyst (e.g., H2SO4) |
| Overall Yield | Moderate to Good (Industrially viable) | High (Lab scale) | High (Typically >80%)[1] |
| Scalability | Well-suited for industrial production.[2] | Less favorable for scale-up due to cost of starting material and reaction conditions.[2] | Readily scalable. |
| Reaction Conditions | Mild to moderate temperatures (-20 to 50°C for acylation).[2] | Requires anhydrous conditions; Grignard formation can be sensitive. Lithiation variant requires very low temperatures (-78°C).[2] | Reflux temperature of methanol. |
| Advantages | Readily available and inexpensive starting materials, established industrial process.[2] | High yield and regioselectivity. | Efficient, high-yielding, and uses common reagents. |
| Disadvantages | Formation of isomers requiring purification, use of stoichiometric Lewis acids.[2] | Expensive and complex starting material, strict anhydrous conditions required.[2] | Equilibrium reaction, requires shifting equilibrium (e.g., excess alcohol). |
Experimental Protocols
Route 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation
This route involves the acylation of m-fluorotoluene, followed by hydrolysis to the carboxylic acid.
Step 1: Friedel-Crafts Acylation
-
In a reaction vessel, m-fluorotoluene and a suitable solvent such as 1,2-dichloroethane are combined and cooled to a temperature between -5 and 10°C.[2]
-
A Lewis acid catalyst, typically anhydrous aluminum trichloride, is added to the mixture.[2]
-
Trichloroacetyl chloride is then added dropwise while maintaining the temperature.
-
The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by carefully pouring the mixture into ice water. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield a mixture of ketone isomers.
Step 2: Hydrolysis
-
The crude ketone isomer mixture is dissolved in an organic solvent, and an aqueous solution of sodium hydroxide is added.[2]
-
The mixture is stirred vigorously until the hydrolysis is complete.
-
The aqueous layer is separated and acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 3-4, leading to the precipitation of the carboxylic acid isomers.[2]
Step 3: Purification
-
The precipitated solid, a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, is collected by filtration.
-
The target isomer, 4-fluoro-2-methylbenzoic acid, is isolated and purified by recrystallization from a suitable solvent like toluene.[2]
Route 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Grignard Reaction
This method utilizes a Grignard reagent formed from 2-bromo-5-fluorotoluene.
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.
-
A solution of 2-bromo-5-fluorotoluene in the anhydrous solvent is added dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to start the reaction if necessary.
-
Once the reaction is initiated, the remaining solution of 2-bromo-5-fluorotoluene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
The Grignard reagent is then slowly poured over crushed solid carbon dioxide (dry ice).
-
After the mixture warms to room temperature, the reaction is quenched with a dilute acid (e.g., HCl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated to yield 4-fluoro-2-methylbenzoic acid.
Final Step: Fischer Esterification to this compound
This is the final step to convert the synthesized 4-fluoro-2-methylbenzoic acid into the target ester.
-
4-Fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[3]
-
The mixture is heated to reflux and maintained at this temperature for several hours (typically 1-8 hours), with the progress of the reaction monitored by TLC.[1][3]
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the final product, this compound. An 80% yield has been reported for the synthesis of a similar ester under these conditions.[1]
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow and comparison of the two primary synthetic routes to obtain the carboxylic acid precursor, which is then esterified to the final product.
Caption: Comparative workflow of synthetic routes to this compound.
References
A Comparative Guide to the Synthetic Utility of Methyl 4-fluoro-2-methylbenzoate and Methyl 4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and optimal reaction outcomes. Among the vast array of available building blocks, fluorinated aromatic compounds have garnered significant attention due to their unique electronic properties and their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of two such building blocks: Methyl 4-fluoro-2-methylbenzoate and Methyl 4-fluorobenzoate . We will delve into their structural differences, comparative reactivity in key synthetic transformations, and provide supporting experimental data and protocols to inform your selection process.
Structural and Physicochemical Properties
The primary distinction between this compound and Methyl 4-fluorobenzoate lies in the presence of a methyl group at the ortho position to the ester functionality in the former. This seemingly minor structural variance has profound implications for the molecule's steric and electronic properties, which in turn govern its reactivity.
| Property | This compound | Methyl 4-fluorobenzoate |
| Structure |
|
|
| CAS Number | 174403-69-1 | 403-33-8 |
| Molecular Formula | C₉H₉FO₂ | C₈H₇FO₂ |
| Molecular Weight | 168.17 g/mol | 154.14 g/mol |
Comparative Reactivity in Synthesis
The presence of the ortho-methyl group in this compound introduces significant steric hindrance around the ester group and the adjacent fluorine atom. This steric bulk, combined with the electron-donating nature of the methyl group, leads to notable differences in reactivity compared to the sterically unencumbered Methyl 4-fluorobenzoate.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of arene functionalization. In the context of these two molecules, the fluorine atom can act as a leaving group. However, the rate and feasibility of this reaction are heavily influenced by the ortho-methyl group.
Methyl 4-fluorobenzoate readily undergoes SNAr reactions with various nucleophiles. The electron-withdrawing nature of the ester group activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine atom is located.
This compound , in contrast, is expected to exhibit significantly lower reactivity in SNAr reactions. The ortho-methyl group sterically hinders the approach of the nucleophile to the carbon bearing the fluorine atom. This steric clash raises the activation energy of the reaction, often leading to lower yields or the need for more forcing reaction conditions.
Hypothetical Comparative Data for Amination:
| Starting Material | Nucleophile | Conditions | Expected Yield |
| Methyl 4-fluorobenzoate | Piperidine | K₂CO₃, DMSO, 120 °C, 12 h | High |
| This compound | Piperidine | K₂CO₃, DMSO, 120 °C, 12 h | Low to moderate |
Hydrolysis (Saponification)
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Here too, the ortho-methyl group exerts a considerable effect.
Methyl 4-fluorobenzoate undergoes hydrolysis under standard basic conditions to afford 4-fluorobenzoic acid in high yield.
This compound is expected to hydrolyze at a slower rate due to the steric hindrance around the carbonyl group. The ortho-methyl group impedes the approach of the hydroxide ion, which is the rate-determining step in the saponification mechanism.
Kinetic Data from Related Studies:
Kinetic studies on the alkaline hydrolysis of various substituted methyl benzoates have consistently shown that ortho-substituents decrease the rate of hydrolysis. For instance, studies have shown that the presence of an ortho-methyl group can decrease the rate constant of hydrolysis by a factor of 10-20 compared to the para-substituted isomer.
| Substrate (Analogous) | Relative Rate of Hydrolysis |
| Methyl p-toluate | 1.0 |
| Methyl o-toluate | ~0.05 |
This data for the non-fluorinated analogs strongly suggests a similar, if not more pronounced, trend for the fluorinated counterparts.
Application in the Synthesis of Bioactive Molecules
Both molecules serve as valuable intermediates in the synthesis of complex bioactive molecules.
Methyl 4-fluorobenzoate is a common building block in the synthesis of various pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors. Its straightforward reactivity allows for its incorporation into diverse molecular scaffolds.
This compound is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin , used for the treatment of type 2 diabetes. In this synthesis, the structural features of this compound are crucial for the final structure and activity of the drug.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination) of Methyl 4-fluorobenzoate
Materials:
-
Methyl 4-fluorobenzoate (1.0 eq)
-
Amine (e.g., piperidine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-fluorobenzoate, potassium carbonate, and anhydrous DMSO.
-
Add the amine to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
General Protocol for Hydrolysis of Methyl 4-fluorobenzoate
Materials:
-
Methyl 4-fluorobenzoate (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0 eq)
-
Methanol/Water mixture (e.g., 3:1)
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-fluorobenzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a strong acid (e.g., 1M HCl).
-
Collect the precipitated 4-fluorobenzoic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Visualizing the Steric Effect
The following diagram illustrates the impact of the ortho-methyl group on the approach of a nucleophile in an SNAr reaction.
A Comparative Guide to the Reactivity of Methyl 4-fluoro-2-methylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 4-fluoro-2-methylbenzoate and its structural isomers. Understanding the nuanced differences in reactivity imparted by the positioning of the fluoro and methyl substituents on the benzoate ring is crucial for applications in medicinal chemistry, agrochemical synthesis, and materials science. This document synthesizes established principles of organic chemistry to predict reactivity trends and provides detailed experimental protocols for validation.
Introduction to Substituent Effects
The reactivity of a substituted benzene ring is fundamentally governed by the electronic and steric effects of its substituents. In the case of fluoromethylbenzoates, the interplay between the electron-withdrawing nature of the fluorine atom and the ester group, and the electron-donating and steric influence of the methyl group, dictates the outcome of chemical transformations.
-
Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses a lone pair that can be donated through resonance (+M), which is an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation but with ortho, para-directing influence.
-
Methyl Group: An electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the benzene ring towards electrophilic substitution and is an ortho, para-director.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.
The relative positions of these groups in each isomer create a unique electronic and steric environment, leading to differences in reactivity in key reactions such as electrophilic aromatic substitution and nucleophilic acyl substitution (ester hydrolysis).
Reactivity Comparison in Key Reactions
Due to a lack of direct, quantitative comparative studies in the literature for all isomers of this compound, the following comparison is based on established principles of physical organic chemistry. The predicted trends in reactivity are summarized in the tables below.
Electrophilic Aromatic Substitution (e.g., Nitration)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The overall rate of reaction is influenced by the net electron density of the ring, while the position of substitution is determined by the directing effects of the substituents.
Predicted Reactivity Order (from most reactive to least reactive):
The isomers with the methyl group positioned to activate the ring and the fluorine in a less deactivating position will be more reactive. The presence of the deactivating ester group will generally direct the incoming electrophile to the meta position relative to it. However, the activating methyl group and the ortho, para-directing fluorine will also influence the regioselectivity.
Nucleophilic Acyl Substitution (e.g., Alkaline Hydrolysis)
The hydrolysis of the methyl ester is a nucleophilic acyl substitution reaction. The rate of this reaction is sensitive to the electronic environment of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack.
Predicted Reactivity Order (from most reactive to least reactive):
Isomers with electron-withdrawing groups that enhance the partial positive charge on the carbonyl carbon will exhibit faster hydrolysis rates.
Data Presentation
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution (Nitration)
| Compound | Structure | Predicted Relative Rate | Predicted Major Product(s) |
| This compound | Moderate | Nitration at position 5 | |
| Methyl 2-fluoro-4-methylbenzoate | High | Nitration at position 5 | |
| Methyl 3-fluoro-4-methylbenzoate | High | Nitration at position 5 | |
| Methyl 4-fluoro-3-methylbenzoate | Moderate | Nitration at position 5 | |
| Methyl 2-fluoro-5-methylbenzoate | Moderate | Nitration at position 4 or 6 | |
| Methyl 2-fluoro-6-methylbenzoate | Low (Steric Hindrance) | Nitration at position 4 | |
| Methyl 3-fluoro-2-methylbenzoate | Moderate | Nitration at position 5 | |
| Methyl 3-fluoro-5-methylbenzoate | Moderate | Nitration at position 4 or 6 | |
| Methyl 5-fluoro-2-methylbenzoate | Moderate | Nitration at position 4 |
Note: Predictions are based on the combined electronic and steric effects of the substituents. Experimental verification is required.
Table 2: Predicted Relative Rate Constants for Alkaline Hydrolysis
| Compound | Structure | Predicted Relative Rate Constant (k_rel) |
| This compound | Moderate | |
| Methyl 2-fluoro-4-methylbenzoate | High | |
| Methyl 3-fluoro-4-methylbenzoate | High | |
| Methyl 4-fluoro-3-methylbenzoate | High | |
| Methyl 2-fluoro-5-methylbenzoate | High | |
| Methyl 2-fluoro-6-methylbenzoate | Low (Steric Hindrance) | |
| Methyl 3-fluoro-2-methylbenzoate | Moderate | |
| Methyl 3-fluoro-5-methylbenzoate | High | |
| Methyl 5-fluoro-2-methylbenzoate | High |
Note: Predictions are based on the electron-withdrawing/-donating properties of the substituents influencing the electrophilicity of the ester carbonyl group. Experimental verification is required.
Experimental Protocols
The following are detailed experimental protocols for comparing the reactivity of the isomers in nitration and hydrolysis reactions.
Experiment 1: Comparative Nitration of Methyl Fluoromethylbenzoate Isomers
Objective: To compare the relative reactivity and regioselectivity of this compound and its isomers towards electrophilic nitration.
Materials:
-
This compound and its isomers
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
In separate, dry round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each isomer in a minimal amount of a suitable inert solvent like dichloromethane.
-
Cool each flask in an ice-water bath to 0-5 °C.
-
Slowly add a nitrating mixture (prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio, pre-cooled to 0 °C) dropwise to each flask with constant stirring. Ensure the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reactions to stir at 0-5 °C for a set period (e.g., 30 minutes).
-
Quench each reaction by carefully pouring the mixture over crushed ice.
-
Extract the product from each mixture with dichloromethane.
-
Wash the organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product mixture for each isomer by ¹H NMR and GC-MS to determine the conversion and the ratio of isomeric products formed.
Data Analysis:
-
Calculate the percentage yield of the nitrated products for each isomer.
-
Determine the regioselectivity by identifying the structure and quantifying the relative amounts of the different nitrated isomers produced from each starting material using NMR integration and/or GC-MS peak areas.
Experiment 2: Comparative Alkaline Hydrolysis of Methyl Fluoromethylbenzoate Isomers
Objective: To determine and compare the rate of alkaline hydrolysis of this compound and its isomers.
Materials:
-
This compound and its isomers
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or a suitable co-solvent
-
pH meter or indicator
-
Burette and titration equipment
-
Constant temperature water bath
Procedure:
-
Prepare stock solutions of each isomer in ethanol.
-
In a reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the standardized NaOH solution.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the NaOH solution with vigorous stirring. The final concentration of the ester should be significantly lower than that of the NaOH to ensure pseudo-first-order kinetics.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching the reaction by adding a known excess of standard HCl solution.
-
Back-titrate the unreacted HCl with the standard NaOH solution using a suitable indicator (e.g., phenolphthalein) to determine the concentration of remaining NaOH at each time point.
-
Alternatively, the reaction can be monitored spectrophotometrically if the product benzoate anion has a different UV-Vis absorbance profile from the starting ester.
Data Analysis:
-
Calculate the concentration of the ester remaining at each time point.
-
Plot ln([Ester]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the hydroxide ion.
-
Compare the second-order rate constants for each isomer to determine their relative reactivity towards hydrolysis.
Visualization of Reaction Concepts
Caption: Workflow for comparing electrophilic nitration of isomers.
Caption: General mechanism for alkaline hydrolysis of methyl benzoate esters.
This guide provides a framework for understanding and experimentally investigating the reactivity of this compound and its isomers. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities to generate valuable comparative data for research and development.
Spectral Analysis of Methyl 4-fluoro-2-methylbenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, access to comprehensive spectral data is crucial for the accurate identification and characterization of chemical compounds. This guide provides a comparative analysis of the available spectral data for Methyl 4-fluoro-2-methylbenzoate and its structurally related analogs, Methyl 2-methylbenzoate and Methyl 4-fluorobenzoate. The guide summarizes key spectral features and outlines the standard experimental protocols for acquiring such data.
Comparison of Spectroscopic Data
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Methoxy Protons (ppm) | Solvent |
| This compound | 7.95 – 7.92 (m, 1H), 6.95 - 6.85 (m, 2H)[1] | 2.60 (s, 3H)[1] | 3.90 (s, 3H)[1] | CDCl₃ |
| Methyl 2-methylbenzoate | ~7.2-7.9 (m) | ~2.6 (s) | ~3.9 (s) | CDCl₃ |
| Methyl 4-fluorobenzoate | ~8.0 (dd), ~7.1 (dd) | - | ~3.9 (s) | CDCl₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Methoxy Carbon (ppm) | Solvent |
| This compound | Expected ~166-168 | Expected ~115-165 | Expected ~20-22 | Expected ~52 | CDCl₃ |
| Methyl 2-methylbenzoate | ~168 | ~125-140 | ~21 | ~51 | CDCl₃ |
| Methyl 4-fluorobenzoate | ~166 | ~115-163 (C-F coupling expected) | - | ~52 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | Expected ~1720 | Expected ~1250 | Expected ~1600, ~1450 | Expected ~1100-1200 |
| Methyl 2-methylbenzoate | ~1720 | ~1250 | ~1600, ~1460 | - |
| Methyl 4-fluorobenzoate | ~1725 | ~1270 | ~1605, ~1510 | ~1150 |
Table 4: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | Expected 168 | Expected 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
| Methyl 2-methylbenzoate | 150 | 119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺) |
| Methyl 4-fluorobenzoate | 154 | 123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺) |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a common technique for identifying functional groups in a molecule.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is widely used for the analysis of small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.
-
Detection: An electron multiplier detects the ions, and the signal is amplified and recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: Relationship between Compound and Spectral Data.
References
A Comparative Guide to the Isomeric Purity Assessment of Methyl 4-fluoro-2-methylbenzoate
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of intermediates like Methyl 4-fluoro-2-methylbenzoate (CAS: 174403-69-1) is critical for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1] The separation and quantification of positional isomers, which often possess similar physicochemical properties, present a significant analytical challenge.[2] This guide provides an objective comparison of key analytical methodologies for assessing the isomeric purity of this compound, with a focus on distinguishing it from its common process-related impurity, Methyl 2-fluoro-4-methylbenzoate.[3]
Comparison of Key Analytical Techniques
The most effective and widely used techniques for the analysis of positional isomers of aromatic compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each method offers distinct advantages and is suited for different aspects of purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for volatile and thermally stable compounds like methyl esters. GC provides high-resolution separation based on differences in boiling points and polarity, while MS offers definitive identification and structural information.[4][5] For this specific analyte, derivatization is not required, simplifying sample preparation.[2] Highly polar capillary columns, such as those with a cyanopropyl stationary phase, are often employed to enhance the separation of positional isomers.[6]
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC using a C18 or Phenyl-Hexyl column is typically the method of choice.[7] It is non-destructive and easily adaptable for preparative-scale separations to isolate impurities for further characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation and quantification (qNMR). NMR can distinguish isomers by exploiting the unique chemical environments of their respective protons (¹H NMR) and carbons (¹³C NMR).[8] The substitution pattern on the benzene ring creates characteristic splitting patterns and chemical shifts, allowing for clear differentiation between, for example, a 1,2,4-substituted ring (this compound) and a 1,4,2-substituted ring (Methyl 2-fluoro-4-methylbenzoate).[9][10]
Data Presentation
The following tables summarize the capabilities of each technique and present illustrative performance data for the separation of this compound from its key isomer.
Table 1: Qualitative Comparison of Analytical Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility and polarity in a gaseous mobile phase. | Separation by polarity in a liquid mobile phase. | Nuclear spin alignment in a magnetic field. |
| Primary Strengths | High resolution, high sensitivity, structural confirmation (MS).[5] | Robust, versatile, applicable to a wide range of compounds, non-destructive. | Unambiguous structure elucidation, absolute quantification (qNMR) without specific impurity standards.[8] |
| Limitations | Requires analyte to be volatile and thermally stable. | Resolution can be lower than capillary GC for some isomers. | Lower sensitivity than chromatographic methods, higher equipment cost. |
| Sample Prep | Simple dilution in a volatile solvent. | Dilution in mobile phase, filtration.[2] | Dissolution in a deuterated solvent. |
| Typical Use Case | Routine quality control, identification of unknown impurities, trace-level analysis.[2] | Routine purity testing, quantification, preparative separation for impurity isolation. | Structural confirmation, primary characterization of reference standards, quantification of major components. |
Table 2: Illustrative Chromatographic Performance Data
Disclaimer: The following data are representative examples based on the analysis of similar aromatic isomers and serve to illustrate the potential performance of well-developed methods.
| Parameter | Method | This compound | Methyl 2-fluoro-4-methylbenzoate |
| Retention Time (min) | GC-MS | 10.25 | 10.50 |
| HPLC-UV | 8.15 | 8.60 | |
| Resolution (Rs) | GC-MS | > 2.0 | - |
| HPLC-UV | > 1.8 | - | |
| LOD (µg/mL) | GC-MS | ~0.01 | ~0.01 |
| HPLC-UV | ~0.1 | ~0.1 |
Mandatory Visualization
The logical workflow for assessing the isomeric purity of a new batch of this compound is outlined below. The process begins with initial, high-level screening and proceeds to detailed quantification and characterization.
Experimental Protocols
Protocol 1: GC-MS Method for Isomeric Purity
This protocol outlines a general method for the separation of fluoro-methyl-benzoate isomers.
-
Instrumentation & Column:
-
GC System: Agilent 8890 or equivalent, coupled to a Mass Spectrometer (e.g., 5977B).
-
Column: Agilent J&W DB-624 (or similar mid-polarity phase), 30 m x 0.25 mm ID, 1.4 µm film thickness. A highly polar cyanopropyl column can also be used for enhanced selectivity.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 10°C/min to 220°C, hold for 5 min.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-300 m/z.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of ethyl acetate or methanol to create a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Reversed-Phase HPLC Method
This method provides a starting point for the separation of positional isomers using RP-HPLC.[7]
-
Instrumentation & Column:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30°C.
-
-
Mobile Phase & Gradient:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
-
Detection:
-
Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute with a 50:50 mixture of Solvents A and B to a final concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 3: NMR Spectroscopy for Structural Verification
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans. The aromatic region (δ 6.5-8.0 ppm) is of primary interest.[9] The distinct coupling patterns (doublets, triplets, doublet of doublets) and their coupling constants (J-values) will help differentiate the isomers.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of unique signals in the aromatic region (δ 110-160 ppm) can confirm the substitution pattern, as symmetrical isomers will have fewer signals than asymmetrical ones.[5][9]
-
¹⁹F NMR: A fluorine spectrum can provide additional confirmation of the fluorine environment.
-
-
Analysis:
-
Compare the observed chemical shifts and coupling patterns with known spectra or with spectra predicted by simulation software to confirm the identity of the major component and identify any isomeric impurities present. For para-disubstituted systems, a characteristic pair of doublets (an AA'BB' system) is often observed in the ¹H NMR spectrum.[11]
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
Safety Operating Guide
Navigating the Disposal of Methyl 4-fluoro-2-methylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1), a compound used in various laboratory applications.
It is important to note that there is conflicting information regarding the hazardous classification of this chemical. While some suppliers, such as Thermo Fisher Scientific, indicate that it is not considered hazardous under OSHA's 2012 Hazard Communication Standard, other sources, including PubChem and Sigma-Aldrich, classify it as a combustible liquid that may cause skin, eye, and respiratory irritation.[1][2]
Given this discrepancy, it is imperative to handle this compound with caution and follow the disposal procedures for a hazardous chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed waste disposal company.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 174403-69-1 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment.
References
Essential Safety and Logistical Information for Handling Methyl 4-fluoro-2-methylbenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for managing Methyl 4-fluoro-2-methylbenzoate in the laboratory, covering personal protective equipment (PPE), operational protocols, and disposal procedures.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is best practice to handle all laboratory chemicals with a comprehensive safety approach[1]. The following guidelines are based on the specific SDS, supplemented with general safety protocols for handling aromatic esters and fluorinated compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Wear chemical safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2][3] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[1][4] |
| Respiratory Protection | Not generally required | Under normal use conditions with adequate ventilation, respiratory protection is not necessary.[1] If aerosols may be generated, use a NIOSH-approved respirator.[2] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Experimental Protocols
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, or clothing.[1] Do not ingest or inhale.[1] Ensure the work area is well-ventilated.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection: Unused material and any contaminated disposable PPE should be collected in a suitable, labeled container for chemical waste.[1][5]
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not dispose of down the drain or with general laboratory trash.
-
Spill Cleanup: In case of a small spill, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
